1-(Chloromethyl)-4-(phenylthio)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHPRWHJYDGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153018 | |
| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-87-3 | |
| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1208-87-3 | |
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| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |
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| Record name | 1-(chloromethyl)-4-(phenylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Phenylthiobenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37XJ4ZH9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene
CAS Number: 1208-87-3
This technical guide provides a comprehensive overview of 1-(Chloromethyl)-4-(phenylthio)benzene, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's chemical and physical properties, a validated synthesis protocol, its primary application in the synthesis of Fenticonazole Nitrate, and relevant safety information.
Chemical and Physical Properties
This compound is a halogenated aromatic sulfide. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| CAS Number | 1208-87-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁ClS | [1][2] |
| Molecular Weight | 234.74 g/mol | [1][2] |
| Appearance | Yellow to brown liquid | [2] |
| Boiling Point | 372 °C | [2] |
| Density | 1.22 g/cm³ | [2] |
| Flash Point | 167 °C | [2] |
| XLogP3-AA | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the chlorination of p-(phenylthio)benzyl alcohol.
Experimental Protocol: Synthesis from p-(phenylthio)benzyl alcohol
This protocol is adapted from a method described in the chemical literature.[2]
Materials:
-
p-(phenylthio)benzyl alcohol
-
Pyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
-
Ice
Equipment:
-
5000 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 5000 mL reaction flask, add 518.0 g of p-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).
-
Stir the mixture to ensure homogeneity and then cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.
-
After the addition of thionyl chloride is complete, remove the ice bath and continue stirring the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).
-
Upon completion of the reaction, quench the mixture by washing it with water.
-
Neutralize the organic layer by washing it again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C using a rotary evaporator to remove the dichloromethane.
-
The resulting product is a brownish-red oil. The product can be solidified by freezing at approximately -10°C.
Expected Yield and Purity:
-
Yield: Approximately 97.7%
-
Purity (by HPLC): Approximately 99.66%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Fenticonazole Nitrate
This compound is a crucial intermediate in the synthesis of Fenticonazole nitrate, a broad-spectrum antifungal agent.[2] Fenticonazole is prepared by the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-bromoethanol, followed by etherification with this compound in the presence of a base.
Reaction Scheme for Fenticonazole Synthesis
Caption: Synthesis of Fenticonazole Nitrate from key intermediates.
Signaling Pathway of Fenticonazole
As the primary application of this compound is in the synthesis of fenticonazole, understanding the mechanism of action of fenticonazole is crucial. Fenticonazole, like other imidazole antifungals, targets the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[4][5]
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The key enzyme in the ergosterol biosynthesis pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Fenticonazole inhibits this enzyme, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[4][6] This disruption of the cell membrane's structure and function ultimately leads to fungal cell death.
Fenticonazole Signaling Pathway Diagram
Caption: Mechanism of action of Fenticonazole on the ergosterol biosynthesis pathway.
Spectral Data
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a respirator if ventilation is inadequate.
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with a well-defined synthesis protocol. Its primary importance lies in its role as a precursor to the antifungal agent Fenticonazole. While detailed public spectral and toxicological data are limited, its synthetic utility is well-established. Researchers and drug development professionals should handle this compound with appropriate safety measures and can utilize the provided protocols and pathway information as a foundation for their work.
References
- 1. This compound | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1208-87-3 [chemicalbook.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Fenticonazole Nitrate used for? [synapse.patsnap.com]
An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(Chloromethyl)-4-(phenylthio)benzene, a key intermediate in the synthesis of various organic molecules of pharmaceutical interest. This document details its chemical structure, physicochemical properties, synthesis, and analytical methods. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is an aromatic thioether containing a chloromethyl group. Its structure is characterized by a phenyl ring and a benzyl chloride moiety linked by a sulfur atom.
Systematic Name: this compound[1] Other Names: 4-(Phenylthio)benzyl chloride, 1-(Chloromethyl)-4-(phenylsulfanyl)benzene, Benzene, 1-(chloromethyl)-4-(phenylthio)-[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1208-87-3 | [1] |
| Molecular Formula | C₁₃H₁₁ClS | [1] |
| Molecular Weight | 234.74 g/mol | [1] |
| Appearance | Yellow to brown liquid | [2] |
| Boiling Point | 372 °C | [2] |
| Density | 1.22 g/cm³ | [2] |
| Flash Point | 167 °C | [2] |
| LogP | 4.49 | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Spectroscopic Data:
-
¹³C NMR: Similar to ¹H NMR, experimental ¹³C NMR data is not widely published. The spectrum would be expected to show distinct signals for the aromatic carbons and the carbon of the chloromethyl group.
-
Infrared (IR) Spectroscopy: While a specific spectrum is not available, characteristic IR absorption bands would be expected for C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, C-S stretching, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of benzyl halides and thioethers.
Synthesis
This compound can be synthesized from 4-phenylthiobenzyl alcohol. A general experimental protocol is described below.
Synthesis from 4-(Phenylthio)benzyl Alcohol
This method involves the chlorination of 4-(phenylthio)benzyl alcohol using thionyl chloride.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a 5000 mL reaction flask, add 518.0 g of 4-phenylthiobenzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).[2]
-
Cooling: Mix the contents well and cool the flask in an ice-water bath to control the temperature.[2]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise while maintaining the temperature between 20-24 °C.[2]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature (25 °C) for 2 hours.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (10:1).[2]
-
Work-up:
-
Product Isolation: The resulting brownish-red oily product is this compound. The reported yield is 97.7% with an HPLC purity of 99.66%. The product may solidify upon freezing to approximately -10°C.[2]
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.
HPLC Method:
-
Technique: Reverse-phase (RP) HPLC.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Column: A Newcrom R1 HPLC column is a suitable option.[3]
-
Applications: This method can be used for purity analysis, isolation of impurities through preparative separation, and in pharmacokinetic studies.[3]
Experimental Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. Its primary documented use is as a reactant in the preparation of the antifungal agent, fenticonazole nitrate.[2]
Logical Relationship in Fenticonazole Synthesis:
Caption: Role in Fenticonazole Synthesis.
The chloromethyl group is a reactive site that allows for nucleophilic substitution reactions, making this compound a versatile intermediate for introducing the 4-(phenylthio)benzyl moiety into various molecular scaffolds.
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with a primary application in the synthesis of the antifungal drug fenticonazole. This guide has provided an overview of its chemical properties, a detailed synthesis protocol, and analytical methods. The lack of comprehensive spectroscopic and toxicological data highlights an area for future research to fully characterize this compound and ensure its safe handling and application in research and development.
References
Synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene from p-(phenylthio)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(chloromethyl)-4-(phenylthio)benzene from its precursor, p-(phenylthio)benzyl alcohol. The document outlines the prevalent synthetic methodologies, providing detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their needs. This guide also covers reaction mechanisms, purification techniques, and potential side reactions.
Introduction
This compound is a valuable intermediate in organic synthesis, notably utilized in the preparation of antifungal agents such as fenticonazole nitrate[1]. The conversion of the benzylic alcohol group in p-(phenylthio)benzyl alcohol to a chloromethyl group is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. This guide explores the most common and effective methods to achieve this conversion, with a primary focus on the widely used thionyl chloride-pyridine system.
Synthesis of the Starting Material: p-(Phenylthio)benzyl alcohol
Prior to the main synthesis, it is often necessary to prepare the starting material, p-(phenylthio)benzyl alcohol. A common method involves the nucleophilic substitution of a suitable p-substituted benzyl halide with thiophenol.
Experimental Protocol: Synthesis of p-(phenylthio)benzyl alcohol
A typical laboratory-scale synthesis of p-(phenylthio)benzyl alcohol involves the reaction of a p-halobenzyl alcohol with thiophenol in the presence of a base. The following is a representative procedure:
-
Reaction Setup: A round-bottom flask is charged with p-halobenzyl alcohol (e.g., 4-chlorobenzyl alcohol or 4-bromobenzyl alcohol), a suitable solvent (e.g., ethanol, DMF), and a base (e.g., sodium hydroxide, potassium carbonate).
-
Addition of Thiophenol: Thiophenol is added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure p-(phenylthio)benzyl alcohol.
Chlorination of p-(phenylthio)benzyl alcohol
Several methods are available for the chlorination of benzyl alcohols. The choice of method often depends on factors such as scale, substrate sensitivity, and desired purity.
Method 1: Thionyl Chloride and Pyridine
This is a widely used and highly efficient method for the conversion of benzyl alcohols to benzyl chlorides. The reaction proceeds with high yield and purity.
The following procedure is a well-documented method for the synthesis of this compound[1]:
-
Reaction Setup: To a 5000 mL reaction flask, add 518.0 g of p-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C). Mix the contents thoroughly.
-
Cooling: Cool the reaction mixture in an ice-water bath to maintain a controlled temperature.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained between 20-24 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature (25 °C) for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (10:1) until the starting material is no longer visible[1].
-
Work-up: Upon completion, wash the reaction mixture with water. Neutralize the organic layer by washing again with water and then dry it over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate to dryness under reduced pressure (1720 Pa) at 25 °C to recover the dichloromethane.
-
Product: This procedure yields 548.0 g of a brownish-red oily product, which corresponds to a 97.7% yield with a purity of 99.66% as determined by HPLC. The product can solidify upon freezing at approximately -10°C[1].
The reaction of a benzyl alcohol with thionyl chloride in the presence of pyridine proceeds through an SN2 mechanism.
Caption: SN2 mechanism of benzyl alcohol chlorination with SOCl₂ and pyridine.
Alternative Chlorination Methods
While the thionyl chloride/pyridine method is robust, other reagents can also be employed for the chlorination of benzyl alcohols. These methods may offer advantages in terms of milder reaction conditions or different selectivity.
This method provides a rapid and highly chemoselective chlorination of benzyl alcohols under neutral conditions.
-
Experimental Protocol: To a solution of the benzyl alcohol in anhydrous DMSO, 2,4,6-trichloro-1,3,5-triazine (TCT) is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 10 to 40 minutes. An aqueous work-up is sufficient for purification[1].
-
Advantages: This method is very fast, proceeds in nearly quantitative yields, and is performed under neutral conditions, making it suitable for substrates with acid-labile functional groups[1].
This method utilizes sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a strong, non-nucleophilic base, DBU.
-
Experimental Protocol: To a solution of the benzyl alcohol in dichloromethane in an ice-water bath, DBU and the sulfonyl chloride are added. The reaction is then stirred at room temperature for a short period (e.g., 10 minutes). The product is isolated after concentration and purification by column chromatography[2].
-
Advantages: This is a facile and fast method that proceeds under mild conditions. It can be particularly useful for electron-deficient benzyl alcohols[2].
The Appel reaction converts alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.
-
Experimental Protocol: The benzyl alcohol is treated with triphenylphosphine and carbon tetrachloride in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature. The product is isolated by filtration to remove the triphenylphosphine oxide byproduct, followed by washing of the filtrate and concentration. Purification is achieved by column chromatography.
-
Advantages: The reaction proceeds under mild and neutral conditions.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthesis methods.
| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride/Pyridine | SOCl₂, Pyridine | Dichloromethane | 2 hours | 20-25 | 97.7 | 99.66 (HPLC) | [1] |
| TCT/DMSO | TCT, DMSO | DMSO | 10-40 min | Room Temp | ~95-99 | High | [1] |
| Sulfonyl Chloride/DBU | MsCl or TsCl, DBU | Dichloromethane | ~10 min | 0 to Room Temp | Good | High | [2] |
| Appel Reaction | PPh₃, CCl₄ | Dichloromethane | Variable | Room Temp | High | High |
Experimental Workflow and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis and purification.
Purification Details
-
Thin-Layer Chromatography (TLC): A mobile phase of hexane:ethyl acetate (10:1) is effective for monitoring the reaction progress on silica gel plates[1].
-
Column Chromatography: For methods requiring chromatographic purification, silica gel is the standard stationary phase. The eluent system is typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the product.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile and water can be used for purity analysis[3].
Characterization of this compound
The structure and purity of the final product are confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include aromatic protons in the region of 7.0-7.5 ppm and a characteristic singlet for the chloromethyl (-CH₂Cl) protons around 4.5-4.7 ppm.
-
¹³C NMR: Aromatic carbons will appear in the region of 120-140 ppm, and the chloromethyl carbon will be observed around 45 ppm.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (234.74 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Side Reactions and Impurities
The primary side reaction of concern in the chlorination of benzyl alcohols is the formation of dibenzyl ether, which can occur under acidic conditions. The use of a base like pyridine in the thionyl chloride method helps to neutralize the HCl generated and suppress this side reaction. Other potential impurities may include unreacted starting material and byproducts from the chlorinating agent.
Conclusion
The synthesis of this compound from p-(phenylthio)benzyl alcohol is a well-established transformation with several effective methods available to the synthetic chemist. The thionyl chloride/pyridine method stands out for its high yield and purity on a preparative scale. Alternative methods using TCT/DMSO or sulfonyl chlorides/DBU offer milder and faster reaction conditions, which may be advantageous for certain applications. Careful selection of the synthetic route and purification method is crucial to obtain a high-quality product for use in further synthetic endeavors, particularly in the development of pharmaceutical agents.
References
Spectroscopic Analysis of 1-(Chloromethyl)-4-(phenylthio)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Chloromethyl)-4-(phenylthio)benzene (CAS No. 1208-87-3). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.25 | Multiplet | 9H | Aromatic Protons (C₆H₅S- and -C₆H₄-) |
| ~4.58 | Singlet | 2H | Methylene Protons (-CH₂Cl) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Aromatic Carbon (C-S on phenylthio group) |
| ~135.5 | Aromatic Carbon (C-CH₂Cl) |
| ~132.0 | Aromatic Carbons (para-C on phenylthio group) |
| ~130.0 | Aromatic Carbons (ortho/meta-C on -C₆H₄-) |
| ~129.5 | Aromatic Carbons (meta-C on phenylthio group) |
| ~127.0 | Aromatic Carbons (ortho-C on phenylthio group) |
| ~45.0 | Methylene Carbon (-CH₂Cl) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3100-3000 | Medium | C-H (Aromatic) | Stretching |
| 2960-2850 | Medium | C-H (Aliphatic -CH₂-) | Stretching |
| 1580-1450 | Medium-Strong | C=C (Aromatic) | Stretching |
| 1250-1200 | Strong | C-Cl | Stretching |
| 750-690 | Strong | C-S (Thioether) | Stretching |
| 850-800 | Strong | C-H (p-disubstituted benzene) | Out-of-plane Bending |
Table 4: Predicted Mass Spectrometry Fragmentation Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion | Notes |
| 234/236 | [C₁₃H₁₁ClS]⁺˙ | Molecular ion (M⁺˙) peak with characteristic chlorine isotope pattern. |
| 199 | [C₁₃H₁₀S]⁺˙ | Loss of •Cl radical. |
| 125 | [C₇H₆Cl]⁺ | Benzylic cleavage, formation of chlorobenzyl cation. |
| 109 | [C₆H₅S]⁺ | Phenylthio cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Record the spectrum of the prepared sample. The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.
Caption: Logical workflow for spectroscopic analysis.
Physical properties of 1-(Chloromethyl)-4-(phenylthio)benzene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 1-(Chloromethyl)-4-(phenylthio)benzene, a compound of interest in organic synthesis and pharmaceutical research. This document outlines its boiling point and density, provides generalized experimental protocols for their determination, and illustrates its primary synthesis pathway.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and formulation strategies.
Data Presentation
The table below summarizes the reported boiling point and density for this compound.
| Physical Property | Value |
| Boiling Point | 372 °C[1] |
| Density | 1.22 g/cm³[1][2] |
Experimental Protocols
Precise and reproducible experimental methods are crucial for verifying the physical properties of chemical compounds. The following sections detail generalized protocols for the determination of the boiling point and density of organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath, Thiele tube, or aluminum block)
-
Sample of this compound
Procedure:
-
A small quantity (a few drops) of this compound is placed into the test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is then heated gently and uniformly in the heating apparatus.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid organic compound, this can be determined using a pycnometer or by direct mass and volume measurements.
Materials:
-
Pycnometer (specific gravity bottle) or a volumetric flask and a balance
-
Syringe or pipette
-
Sample of this compound
-
Balance (analytical, with a precision of at least 0.001 g)
Procedure using a Volumetric Flask:
-
An empty, clean, and dry volumetric flask of a known volume (e.g., 5 or 10 mL) is accurately weighed.
-
The flask is carefully filled with this compound up to the calibration mark. A syringe or pipette can be used for precise addition.
-
The filled flask is then reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask.
Synthesis Pathway
This compound is commonly synthesized from 4-(phenylthio)benzyl alcohol. The following diagram illustrates this key reaction step.
Caption: Synthesis from 4-(phenylthio)benzyl alcohol.
References
An In-Depth Technical Guide to the Key Chemical Reactions of 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-4-(phenylthio)benzene is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its structure, featuring a reactive benzylic chloride and a phenylthio ether, allows for a variety of chemical transformations. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the phenylthio moiety can influence the electronic properties of the benzene ring and can itself be a site for further chemical modification. This technical guide provides a detailed overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in research and development.
Core Chemical Reactions
The reactivity of this compound is dominated by the lability of the chlorine atom in the chloromethyl group, making it an excellent substrate for SN2 reactions. This section details its synthesis and key nucleophilic substitution reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the chlorination of 4-(phenylthio)benzyl alcohol using a suitable chlorinating agent, such as thionyl chloride.
Experimental Protocol:
A general procedure for the synthesis of this compound from 4-(phenylthio)benzyl alcohol is as follows:
-
To a 5000 mL reaction flask, add 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).
-
Mix the components well and then cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).
-
Upon completion of the reaction, wash the mixture with water.
-
Neutralize the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C to remove the dichloromethane.
-
The resulting brownish-red oily product is this compound. The product can be solidified by freezing at approximately -10°C.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 97.7% | [1] |
| Purity (HPLC) | 99.66% | [1] |
Synthesis Workflow:
Caption: Synthesis of this compound.
Nucleophilic Substitution Reactions
The benzylic chloride in this compound is readily displaced by a wide range of nucleophiles. These reactions are fundamental to its utility as a synthetic intermediate.
A significant application of this compound is in the synthesis of the antifungal drug, Fenticonazole. In this synthesis, it acts as an alkylating agent for an imidazole derivative.
Experimental Protocol:
The synthesis of fenticonazole nitrate involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound.
-
In a thoroughly dried three-necked flask under a nitrogen atmosphere, dissolve (S)-(+)-2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl) ethanol in anhydrous DMSO.
-
While maintaining the temperature between 15-35 °C, slowly add sodium hydride.
-
After the addition is complete, warm the mixture to 45-65 °C until gas evolution ceases, then cool it back to 15-35 °C.
-
In a separate flask, dissolve this compound in anhydrous DMSO.
-
Slowly add the this compound solution to the first reaction mixture with stirring.
-
Continue stirring for approximately 12 hours, monitoring the disappearance of the this compound spot by TLC.
-
Pour the reaction mixture into water and extract the aqueous layer with diethyl ether.
-
Combine the organic phases and wash with water until neutral.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and slowly add the filtrate to an excess of nitric acid in diethyl ether with stirring to precipitate an oily substance.
-
Store the mixture in a refrigerator for about 24 hours to allow the oily substance to solidify.
-
Collect the solid by suction filtration, wash with ether, and recrystallize from ethanol to obtain fenticonazole nitrate.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Total Yield | >15% | [2] |
Fenticonazole Synthesis Workflow:
References
An In-depth Technical Guide to 1-(Chloromethyl)-4-(phenylthio)benzene: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Chloromethyl)-4-(phenylthio)benzene, a key bifunctional molecule, serves as a critical intermediate in the synthesis of various organic compounds, most notably the broad-spectrum antifungal agent, Fenticonazole. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and its subsequent use in the preparation of Fenticonazole are presented. Furthermore, this document elucidates the synthetic pathway and mechanism of action of Fenticonazole, offering valuable insights for professionals in drug development and medicinal chemistry.
Introduction
This compound, also known as 4-phenylthiobenzyl chloride, is an organic compound featuring a chloromethyl group and a phenylthio group attached to a central benzene ring. This unique structure makes it a versatile reagent in organic synthesis, particularly in the introduction of the 4-(phenylthio)benzyl moiety. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its significance emerged with the development of imidazole-based antifungal agents. Its primary and most well-documented application is as a crucial building block in the synthesis of Fenticonazole, an antifungal drug developed by Recordati S.p.A.[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1208-87-3 | [2][3] |
| Molecular Formula | C₁₃H₁₁ClS | [2][3] |
| Molecular Weight | 234.74 g/mol | [2][3] |
| Appearance | Yellow to brown liquid | [4] |
| Boiling Point | 372 °C | [4] |
| Density | 1.22 g/mL | [4] |
| Flash Point | 167 °C | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the chlorination of 4-(phenylthio)benzyl alcohol.
Experimental Protocol: Synthesis from 4-(Phenylthio)benzyl Alcohol
This protocol is adapted from established synthetic methods.
Materials:
-
4-(Phenylthio)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Reaction flask (e.g., 5000 mL round-bottom flask)
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus (with hexane:ethyl acetate = 10:1 as eluent)
Procedure:
-
To a 5000 mL reaction flask, add 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).
-
Mix the contents of the flask thoroughly and then cool the mixture in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (10:1) solvent system until the starting material is consumed.
-
Upon completion, quench the reaction by washing the mixture with water.
-
Neutralize the organic layer by washing it again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C using a rotary evaporator to remove the dichloromethane.
-
The resulting brownish-red oily product is this compound. A yield of approximately 548.0 g (97.7%) with a purity of 99.66% (by HPLC) can be expected. The product may solidify upon cooling to -10°C[3].
References
An In-depth Technical Overview of 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on the chemical compound 1-(Chloromethyl)-4-(phenylthio)benzene, a molecule of interest in synthetic chemistry and potentially for further applications in drug development and material science.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClS[1][2][3] |
| Molecular Weight | 234.74 g/mol [1][2] |
| IUPAC Name | This compound |
| CAS Number | 1208-87-3[2][3] |
Structural Information
To facilitate a deeper understanding of its chemical nature, the structural components of this compound are illustrated in the following diagram. The molecule is comprised of a central benzene ring substituted with a chloromethyl group and a phenylthio group.
References
Stability and Storage of 1-(Chloromethyl)-4-(phenylthio)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 1-(Chloromethyl)-4-(phenylthio)benzene. The information is critical for ensuring the integrity of the compound in research and development, particularly in the context of drug discovery and manufacturing where purity and stability are paramount. This document outlines potential degradation pathways, proposes a comprehensive stability testing protocol, and provides guidance on appropriate storage to minimize degradation.
Chemical Profile and Inherent Stability
This compound possesses two primary functional groups that influence its stability: a benzylic chloride and a diaryl thioether. The benzylic chloride moiety is susceptible to nucleophilic substitution reactions, particularly hydrolysis, which can be catalyzed by acidic or basic conditions. The thioether linkage is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. Exposure to light and elevated temperatures can also promote degradation.
Forced Degradation and Stability-Indicating Analysis
To fully understand the stability profile of this compound, a forced degradation study is essential. Such studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A, are designed to identify potential degradation products and establish degradation pathways.[4][5] This information is then used to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, which can accurately quantify the parent compound in the presence of its degradants.[1][6]
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated under stress conditions:
-
Hydrolysis: The chloromethyl group is expected to hydrolyze to a hydroxymethyl group, forming (4-(phenylthio)phenyl)methanol. This reaction can be catalyzed by both acidic and basic conditions.[7][8]
-
Oxidation: The thioether sulfur atom can be oxidized, typically by agents like hydrogen peroxide, to form 1-(chloromethyl)-4-(phenylsulfinyl)benzene (the sulfoxide) and further to 1-(chloromethyl)-4-(phenylsulfonyl)benzene (the sulfone).[2][9][10]
-
Photodegradation: Exposure to UV or visible light may lead to the formation of radical species, potentially causing a variety of degradation products. Aromatic sulfides can undergo photooxidation.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including those that may not occur at ambient temperatures.[11]
The following diagram illustrates the primary predicted degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following sections detail a proposed experimental protocol for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Repeat with 1 M NaOH. Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Repeat with 30% H₂O₂.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound (in ACN) at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution (in ACN) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw samples, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.
The following diagram outlines the workflow for the proposed forced degradation study.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Proposed Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Initial conditions: 50% Acetonitrile, 50% Water
-
Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method would need to be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Interpretation
The following tables present hypothetical, yet chemically plausible, results from the proposed forced degradation study. This data is for illustrative purposes to demonstrate how stability data for this compound would be presented.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | % Assay of Parent Compound | Major Degradation Product(s) | % Degradation |
| Control | 48 hrs | 99.8% | - | <0.2% |
| 0.1 M HCl | 24 hrs | 92.5% | (4-(phenylthio)phenyl)methanol | 7.3% |
| 1 M NaOH | 8 hrs | 85.2% | (4-(phenylthio)phenyl)methanol | 14.6% |
| 3% H₂O₂ | 24 hrs | 90.1% | Sulfoxide | 9.7% |
| 30% H₂O₂ | 24 hrs | 78.4% | Sulfoxide, Sulfone | 21.4% |
| Thermal (80°C, solid) | 48 hrs | 98.1% | Minor unidentified peaks | 1.7% |
| Photolytic (ICH Q1B) | - | 94.3% | Multiple minor degradants | 5.5% |
Table 2: Purity and Assay Data Under Recommended Storage (Hypothetical Data)
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 2-8°C | Initial | 99.9% | 0.1% |
| 3 Months | 99.8% | 0.2% | |
| 6 Months | 99.7% | 0.3% | |
| 25°C / 60% RH | Initial | 99.9% | 0.1% |
| 3 Months | 98.5% | 1.5% | |
| 6 Months | 97.2% | 2.8% |
Recommended Storage Conditions and Conclusion
Based on the potential degradation pathways and the illustrative data, this compound is sensitive to hydrolysis (especially under basic conditions) and oxidation. It shows moderate sensitivity to light and is relatively stable to dry heat.
Recommended Storage: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C) . Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation.
This technical guide provides a framework for understanding and managing the stability of this compound. For any critical application, it is imperative that researchers perform their own stability studies to generate specific data relevant to their unique formulation and storage conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. scispace.com [scispace.com]
- 8. chemistry1.quora.com [chemistry1.quora.com]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-(chloromethyl)-4-(phenylthio)benzene, a valuable intermediate in pharmaceutical and materials science research. The protocol herein details the conversion of 4-(phenylthio)benzyl alcohol to the target compound, outlining the necessary reagents, equipment, procedural steps, and safety precautions.
Chemical Properties and Data
The following table summarizes the key physical and chemical properties of the starting material, reagents, and the final product. This data is essential for safe handling, reaction monitoring, and product characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| 4-(Phenylthio)benzyl alcohol | 6317-56-2 | C₁₃H₁₂OS | 216.30 | N/A | N/A | N/A |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | 79 | 1.636 | None |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115 | 0.982 | 20 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | 40 | 1.33 | None |
| This compound | 1208-87-3 | C₁₃H₁₁ClS | 234.74 | 372 | 1.22 | 167 |
Experimental Protocol
This protocol is adapted from established synthetic procedures and is intended for execution by trained chemists in a well-equipped laboratory.[1]
Materials and Equipment
-
5000 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fume hood
Reagents
-
4-(Phenylthio)benzyl alcohol (518.0 g)
-
Pyridine (147 mL)[1]
-
Dichloromethane (2444 mL)[1]
-
Thionyl chloride
-
Water (for washing)
-
Anhydrous magnesium sulfate
-
TLC eluent: Hexane:Ethyl Acetate (10:1)
Procedure
-
Reaction Setup: In a 5000 mL reaction flask situated in a fume hood, combine 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane.[1]
-
Cooling: Stir the mixture at room temperature (25 °C) until all solids have dissolved. Subsequently, cool the flask in an ice-water bath to lower the internal temperature.[1]
-
Addition of Thionyl Chloride: While maintaining the temperature between 20-24 °C, slowly add thionyl chloride dropwise to the reaction mixture using a dropping funnel.[1]
-
Reaction: After the addition of thionyl chloride is complete, remove the ice-water bath and allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.[1]
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 10:1 mixture of hexane and ethyl acetate as the eluent. The reaction is considered complete when the starting material (4-phenylthiobenzyl alcohol) is no longer visible on the TLC plate.[1]
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash it with water. Neutralize any remaining acid by washing again with water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Purification: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C to remove the dichloromethane.[1]
-
Product Isolation: The resulting brownish-red oily product is this compound. A yield of approximately 97.7% with a purity of 99.66% (as determined by HPLC) can be expected. The product may solidify upon cooling to -10°C.[1]
Safety Precautions
General: This procedure must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Thionyl chloride: Highly corrosive and toxic if inhaled.[2][3][4] It reacts violently with water, releasing toxic gases.[3] Handle with extreme care and avoid any contact with moisture.
-
Pyridine: Flammable liquid and harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] It can cause skin irritation.[5]
-
Dichloromethane: A volatile solvent that is a suspected carcinogen.[8][9][10] It can cause skin and eye irritation.[11]
-
This compound: May cause skin, eye, and respiratory irritation. Handle with care.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 1208-87-3 [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. thermofishersci.in [thermofishersci.in]
Application Notes and Protocols: 1-(Chloromethyl)-4-(phenylthio)benzene in Pharmaceutical Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-(Chloromethyl)-4-(phenylthio)benzene as a key reactant in the synthesis of the broad-spectrum antifungal agent, Fenticonazole. This document includes a summary of its antifungal activity, a detailed experimental protocol for the synthesis of Fenticonazole Nitrate, and visual diagrams to illustrate the synthetic workflow and the drug's mechanism of action.
Application in the Synthesis of Fenticonazole
This compound, also known as 4-phenylthiobenzyl chloride, is a crucial intermediate in the production of Fenticonazole. Fenticonazole is an imidazole derivative with a wide range of antimycotic activity against dermatophytes and yeasts.[1] It is a synthetic compound, and its preparation involves the condensation of two primary intermediates: 1-(2,4-dichlorophenyl)-2-imidazole ethanol and this compound.[2]
Antifungal Activity of Fenticonazole
Fenticonazole exhibits potent antifungal properties against a variety of fungal pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Fenticonazole against several fluconazole-resistant Candida species.
| Fungal Species | Fluconazole Resistance Status | Fenticonazole MIC Range (mg/liter) |
| Candida albicans | Non-resistant | 0.25 - 2 |
| Candida albicans | Resistant | 1 - 8 |
| Candida glabrata | Non-resistant | 0.5 - 2 |
| Candida glabrata | Resistant | 0.5 - 4 |
Data sourced from a study on the in vitro activity of Fenticonazole against fluconazole-resistant Candida species.
Experimental Protocol: Synthesis of Fenticonazole Nitrate
This protocol details the synthesis of Fenticonazole Nitrate from 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol and this compound, as adapted from patent literature.[1]
Materials
-
1-(2,4-dichlorophenyl)-2-imidazolyl ethanol
-
This compound (4-thiophenyl benzyl chloride)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Polyethylene glycol 400 (PEG-400)
-
Ether
-
Anhydrous sodium sulfate
-
Concentrated nitric acid
-
95% Ethanol
Procedure
-
Reaction Setup: In a 1000 ml three-necked flask, add 25.6 g (0.1 mol) of 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol, 120 ml of tetrahydrofuran (THF), 40 ml of water, 6 g (0.15 mol) of sodium hydroxide, and 1.2 g of PEG-400.
-
Addition of Reactant: Slowly heat the mixture to reflux. While stirring, slowly add a solution of 30 g (0.12 mol, 95% purity) of this compound. The addition should take approximately 30 minutes.
-
Reaction: Maintain the reaction at a constant temperature with stirring for 4 hours.
-
Work-up: After cooling, add 400 ml of ether to the reaction mixture. Separate the layers in a separatory funnel. Extract the aqueous layer twice with 200 ml of ether each time.
-
Isolation of Fenticonazole Base: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Filter the solution.
-
Formation of Nitrate Salt: Slowly add 10 ml of concentrated nitric acid to the filtrate at room temperature with stirring. A solid will precipitate out.
-
Purification: Collect the solid by suction filtration and wash with diethyl ether. Recrystallize the crude product from 95% ethanol to obtain pure Fenticonazole Nitrate. The reported yield is 37.3 g (82.1%).[3]
Synthesis and Mechanism of Action Diagrams
Synthesis of Fenticonazole
The following diagram illustrates the synthetic pathway for Fenticonazole.
Caption: Synthesis of Fenticonazole from its precursors.
Mechanism of Action of Fenticonazole
Fenticonazole exerts its antifungal effect through a multi-faceted mechanism, primarily by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Fenticonazole's mechanism of action.
Other Potential Applications
While the primary documented application of this compound in pharmaceutical synthesis is for Fenticonazole, related benzylthio compounds are utilized in the synthesis of other biologically active molecules. For instance, various 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and investigated for their potential antitumor activities. However, the direct synthesis of these sulfonamides starting from this compound is not well-documented in the reviewed literature. Further research may explore the utility of this compound as a versatile starting material for a broader range of pharmaceutical compounds.
References
- 1. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents [patents.google.com]
HPLC analysis method for 1-(Chloromethyl)-4-(phenylthio)benzene
An has been developed to ensure the quality and purity of this important chemical intermediate. This document provides a comprehensive protocol for the analysis, including detailed experimental procedures, data presentation, and method validation in line with industry standards. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for the quantification and purity assessment of 1-(Chloromethyl)-4-(phenylthio)benzene.
Introduction
This compound is a key building block in the synthesis of various organic compounds, including active pharmaceutical ingredients. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately non-polar compounds like this compound.
This application note describes a robust RP-HPLC method for the analysis of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C13H11ClS |
| Molecular Weight | 234.74 g/mol [1] |
| CAS Number | 1208-87-3[1] |
| Appearance | Yellow to brown liquid |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatibility) (AR grade)[2]
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The detailed chromatographic conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in acetonitrile at a target concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be greater than 990. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% for three concentration levels (80%, 100%, and 120% of the target concentration). |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2). |
Potential Impurities
The developed HPLC method should be capable of separating this compound from its potential process-related impurities and degradation products. Common impurities may arise from the starting materials or side reactions during synthesis.
| Impurity Name | Structure |
| Thiophenol | |
| 4-Chlorobenzyl alcohol | |
| Bis(4-(phenylthio)phenyl)methane |
Data Presentation
A summary of the quantitative data obtained during method validation is presented below.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 315.8 |
| 50 | 628.1 |
| 75 | 940.5 |
| 100 | 1255.2 |
| 150 | 1880.7 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy and Precision
| Concentration Level | Recovery (%) | RSD (%) (n=3) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 101.1 | 0.6 |
| Repeatability (100 µg/mL, n=6) | - | 0.7% |
| Intermediate Precision | - | 1.2% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Method Validation Logic
The logical relationship between the different parameters of method validation is depicted in the diagram below.
Caption: Method validation parameters.
Conclusion
The developed reverse-phase HPLC method provides a reliable and robust tool for the quantitative analysis and purity assessment of this compound. The method has been validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, and precise. This application note serves as a comprehensive guide for implementing this analytical procedure in a quality control or research laboratory setting.
References
The Pivotal Role of 1-(Chloromethyl)-4-(phenylthio)benzene in the Synthesis of Fenticonazole Nitrate: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the critical role of the chemical intermediate, 1-(chloromethyl)-4-(phenylthio)benzene, in the multi-step synthesis of the broad-spectrum antifungal agent, fenticonazole nitrate. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers, scientists, and drug development professionals in the effective laboratory-scale preparation of this active pharmaceutical ingredient (API).
Fenticonazole nitrate is a well-established imidazole derivative antimycotic agent. Its synthesis is a convergent process that hinges on the successful preparation and subsequent condensation of two key intermediates: this compound and 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. This document elucidates the synthetic pathway, providing validated protocols for each critical stage.
Synthetic Pathway Overview
The synthesis of fenticonazole nitrate can be logically divided into three primary stages:
-
Synthesis of Intermediate I: Preparation of this compound.
-
Synthesis of Intermediate II: Preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
Final Condensation and Salt Formation: Reaction of the two intermediates to form the fenticonazole base, followed by conversion to the nitrate salt.
The overall synthetic scheme is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of fenticonazole nitrate and its intermediates.
| Parameter | Intermediate I: this compound | Intermediate II: 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol | Fenticonazole Nitrate |
| Molecular Formula | C₁₃H₁₁ClS | C₁₁H₁₀Cl₂N₂O | C₂₄H₂₁Cl₂N₃O₄S |
| Molecular Weight | 234.74 g/mol | 257.12 g/mol | 518.41 g/mol |
| Typical Yield | ~97.7%[1] | ~92%[2] | >15% (overall)[3] |
| Melting Point | Not reported | 132.5-133.8 °C[2] | 136 °C[4] |
| Appearance | Brownish-red oily product[1] | White solid | White crystalline powder[4] |
| Key Analytical Data | HPLC Purity: 99.66%[1] | - | λmax: 252 nm (Methanol)[4] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Protocol 1: Synthesis of this compound (Intermediate I)
This protocol outlines the synthesis of the key intermediate, this compound, from 4-phenylthiobenzyl alcohol.[1]
Materials:
-
4-Phenylthiobenzyl alcohol (518.0 g)
-
Pyridine (147 mL)
-
Dichloromethane (2444 mL)
-
Thionyl chloride
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a 5000 mL reaction flask, combine 4-phenylthiobenzyl alcohol, pyridine, and dichloromethane at room temperature (25 °C).
-
Mix the components thoroughly and then cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained between 20-24 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).
-
Upon completion of the reaction, wash the mixture with water, neutralize, and then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure (1720 Pa) at 25 °C to yield the brownish-red oily product.
Protocol 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol (Intermediate II)
This protocol describes the synthesis of the second key intermediate, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.[2]
Materials:
-
2-Chloro-1-(2,4'-dichlorophenyl)-ethanol
-
Imidazole
-
Caustic soda flakes (Sodium Hydroxide)
-
Dimethylformamide (DMF)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel, combine DMF, imidazole, and caustic soda flakes.
-
Heat the mixture to 110-115 °C and maintain this temperature for 1 hour.
-
Cool the mixture to 50-55 °C.
-
Prepare a solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol in DMF.
-
Dropwise add the DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol to the reaction mixture while stirring, maintaining the temperature between 50-55 °C.
-
After the addition is complete, continue stirring at 50-55 °C for 1 hour.
-
Heat the reaction mixture to 110-115 °C and allow it to react for 4 hours.
-
Cool the mixture to 60 °C and add 200 mL of water.
-
Continue to cool the mixture to room temperature.
-
Collect the crude product via centrifugal filtration.
-
Dry the crude product and recrystallize it from toluene to obtain the pure 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
Protocol 3: Condensation of Intermediates and Formation of Fenticonazole Nitrate
This final protocol details the condensation of the two intermediates to form the fenticonazole base, followed by its conversion to the nitrate salt.
Materials:
-
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol (Intermediate II)
-
This compound (Intermediate I)
-
Sodium hydroxide
-
Toluene
-
Tetrabutylammonium bromide (Phase transfer catalyst)
-
Ethyl acetate
-
Diethyl ether
-
Nitric acid
-
Silica gel
-
Ethanol
-
Deionized water
Procedure:
-
In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, sodium hydroxide, water, toluene, and a phase transfer catalyst such as tetrabutylammonium bromide.
-
Heat the mixture and dropwise add a solution of this compound in toluene.
-
Maintain the reaction temperature for several hours to ensure the completion of the reaction.
-
After the reaction, separate the organic and aqueous layers.
-
Wash the organic layer with water and dry it.
-
Remove the toluene under reduced pressure to obtain an oily residue of the fenticonazole base.
-
Dissolve the crude base in diethyl ether.
-
Add a solution of nitric acid in diethyl ether to precipitate the fenticonazole nitrate.
-
For further purification, the fenticonazole nitrate can be converted back to the base using sodium carbonate, purified by silica gel column chromatography with ethyl acetate as the eluent, and then reconverted to the nitrate salt.[4]
-
Recrystallize the final product from ethanol to obtain pure, white crystalline fenticonazole nitrate.[3][4]
Conclusion
The synthesis of fenticonazole nitrate is a well-defined process where this compound serves as a crucial building block. The protocols outlined in this application note provide a clear and reproducible pathway for the laboratory-scale synthesis of this important antifungal agent. Adherence to the specified reaction conditions and purification techniques is essential for achieving high purity and a good overall yield of the final product.
References
- 1. This compound | 1208-87-3 [chemicalbook.com]
- 2. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 3. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]
- 4. Fenticonazole nitrate | 73151-29-8 [chemicalbook.com]
Application Notes and Protocols for Reactions with 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(Chloromethyl)-4-(phenylthio)benzene as a versatile reagent in organic synthesis. It includes protocols for its preparation and its application in various reactions, including nucleophilic substitutions and the synthesis of pharmaceutically relevant compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1208-87-3 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClS | [2] |
| Molecular Weight | 234.74 g/mol | [2] |
| Boiling Point | 372 °C | [3] |
| Appearance | Yellow to brown liquid | |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Application 1: Synthesis of this compound
The primary method for synthesizing this compound is through the chlorination of 4-(phenylthio)benzyl alcohol using thionyl chloride.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Chlorination of 4-(phenylthio)benzyl alcohol
This protocol describes the synthesis of this compound from 4-(phenylthio)benzyl alcohol.
Materials:
-
4-(phenylthio)benzyl alcohol
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
5000 mL reaction flask
-
Ice-water bath
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 5000 mL reaction flask, add 518.0 g of 4-(phenylthio)benzyl alcohol, 147 mL of pyridine, and 2444 mL of dichloromethane at room temperature (25 °C).
-
Mix the contents well and then cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24 °C.
-
After the addition is complete, stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (10:1).
-
Once the reaction is complete, wash the reaction mixture with water.
-
Neutralize the mixture with water and then dry it with anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate to dryness under reduced pressure (1720 Pa, 25 °C).
-
After recovery of dichloromethane, a brownish-red oily product is obtained.
Quantitative Data:
| Reactant | Product | Yield | Purity (HPLC) |
| 4-(phenylthio)benzyl alcohol | This compound | 97.7% | 99.66% |
Application 2: Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the benzylic position.
Caption: Nucleophilic substitution reactions.
Protocol 2.1: Synthesis of 4-(phenylthio)benzyl azide
This protocol details the synthesis of 4-(phenylthio)benzyl azide via a nucleophilic substitution reaction with sodium azide. This reaction is analogous to the synthesis of benzyl azide from benzyl bromide[4][5].
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dimethyl sulfoxide (DMSO).
-
Add sodium azide to the solution and stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 portions).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the 4-(phenylthio)benzyl azide product.
Quantitative Data (Expected):
| Reactant | Nucleophile | Product | Expected Yield |
| This compound | Sodium Azide | 4-(phenylthio)benzyl azide | High |
Protocol 2.2: Synthesis of (4-(phenylthio)phenyl)acetonitrile
This protocol outlines the synthesis of (4-(phenylthio)phenyl)acetonitrile through a reaction with potassium cyanide. The reaction of benzylic halides with potassium cyanide is a standard method for the preparation of phenylacetonitriles[6][7][8].
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
A polar aprotic solvent (e.g., DMSO, DMF, or Acetone)
-
Reaction vessel with a reflux condenser
-
Heating source
Procedure:
-
In a reaction vessel equipped with a reflux condenser, dissolve this compound in a suitable polar aprotic solvent.
-
Add potassium cyanide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Quantitative Data (Expected):
| Reactant | Nucleophile | Product | Expected Yield |
| This compound | Potassium Cyanide | (4-(phenylthio)phenyl)acetonitrile | Good to High |
Application 3: Synthesis of Fenticonazole Nitrate
This compound is a key intermediate in the synthesis of the antifungal drug, Fenticonazole. The synthesis involves the benzylation of 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound.
Caption: Synthesis of Fenticonazole.
Experimental Protocol: Synthesis of Fenticonazole
This protocol describes the synthesis of Fenticonazole by reacting 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound in the presence of a base[9].
Materials:
-
This compound
-
2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel
-
Stirrer
Procedure:
-
In a suitable reaction vessel, dissolve 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous DMSO.
-
Under an inert atmosphere, slowly add sodium hydride to the solution at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of this compound in anhydrous DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain crude Fenticonazole, which can be further purified and converted to its nitrate salt.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Product | Expected Yield |
| This compound | 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Fenticonazole | High |
References
- 1. This compound | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Use of 1-(Chloromethyl)-4-(phenylthio)benzene as a Thiol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(chloromethyl)-4-(phenylthio)benzene as a protecting group for thiols. Detailed protocols for both the protection of thiols and the subsequent deprotection of the resulting S-(4-(phenylthio)benzyl) thioether are presented, along with a summary of relevant quantitative data and reaction diagrams.
Introduction
The protection of thiol groups is a critical aspect of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The 4-(phenylthio)benzyl (PTB) group, introduced via the alkylation of a thiol with this compound, offers a stable and reliable means of thiol protection. This protecting group is robust under various reaction conditions, yet can be cleaved under specific and relatively mild conditions, making it a valuable tool for complex molecule synthesis.
Protection of Thiols
The protection of a thiol with this compound proceeds via a standard S-alkylation reaction. The thiol is first converted to its more nucleophilic thiolate anion using a suitable base, which then undergoes a nucleophilic substitution reaction with the benzyl chloride derivative.
General Experimental Protocol: S-Alkylation of Thiols
A general and efficient method for the S-alkylation of thiols involves the use of a base in a suitable solvent.[1][2]
Materials:
-
Thiol-containing substrate
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), or an organic base like Triethylamine (Et₃N))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (EtOH), or water)
Procedure:
-
Dissolve the thiol-containing substrate in the chosen solvent.
-
Add a slight excess (1.1 to 1.5 equivalents) of the base to the solution to generate the thiolate.
-
To this mixture, add 1.0 to 1.2 equivalents of this compound.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC or LC-MS is recommended). Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure S-(4-(phenylthio)benzyl) protected thiol.
Quantitative Data for Thiol Protection
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Thiols | K₂CO₃ | Water | Room Temp | 1 - 3 | >90 | [1] |
| Aliphatic Thiols | Et₃N | MeCN | Room Temp | 2 - 5 | 85 - 95 | [1] |
| Benzyl Thiol | NaOH | EtOH/Water | 50 | 4 | ~92 | [1] |
Note: The yields and reaction times are representative and may vary depending on the specific substrate and reaction conditions.
Deprotection of S-(4-(phenylthio)benzyl) Thioethers
The cleavage of the S-(4-(phenylthio)benzyl) protecting group can be achieved through several methods, primarily involving strong acids or reagents that facilitate the cleavage of benzyl thioethers. The choice of deprotection method will depend on the stability of the other functional groups present in the molecule.
Method 1: Acid-Catalyzed Deprotection
Strong acids such as trifluoromethanesulfonic acid (TFMSA) can effectively cleave S-benzyl protecting groups.[3] This method is generally suitable for substrates that are stable to harsh acidic conditions.
General Experimental Protocol: TFMSA-Mediated Deprotection [3]
Materials:
-
S-(4-(phenylthio)benzyl) protected thiol
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., m-cresol, thioanisole)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the protected thiol in anhydrous DCM.
-
Add a scavenger (e.g., m-cresol, 10% v/v) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-mixed solution of TFMSA in TFA (e.g., 1:10 v/v) to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding it to a cold solution of aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude thiol as necessary.
Method 2: Mercury(II) Acetate-Mediated Deprotection
Mercury(II) salts are effective reagents for the cleavage of thioethers.[4][5][6] This method is often milder than strong acid cleavage but requires careful handling of toxic mercury compounds.
General Experimental Protocol: Deprotection using Mercury(II) Acetate [4]
Materials:
-
S-(4-(phenylthio)benzyl) protected thiol
-
Mercury(II) acetate (Hg(OAc)₂)
-
Solvent (e.g., Acetonitrile (MeCN), aqueous THF)
Procedure:
-
Dissolve the protected thiol in a suitable solvent mixture (e.g., MeCN/water).
-
Add an excess (2-3 equivalents) of mercury(II) acetate to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, treat the reaction mixture with a source of sulfide (e.g., H₂S gas or a solution of Na₂S) to precipitate mercury sulfide.
-
Filter the mixture to remove the precipitate and wash the filter cake with the solvent.
-
Extract the filtrate with an organic solvent, wash, dry, and concentrate to yield the crude thiol.
-
Purify as needed.
Quantitative Data for Thioether Deprotection
| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| S-Benzyl | TFMSA/TFA/DMS | DCM | 0 - RT | 1 - 4 h | High | [3] |
| S-Trityl | Hg(OAc)₂ then NaBH₄ | MeCN | Room Temp | Varies | High | [4] |
| Thioacetal | Hg(NO₃)₂·3H₂O | Solid-state | Room Temp | 1 - 4 min | >90 | [6] |
Stability of the S-(4-(phenylthio)benzyl) Protecting Group
The S-(4-(phenylthio)benzyl) group is expected to be stable under a variety of conditions, including:
-
Basic conditions: Stable to common bases like hydroxides, carbonates, and amines used in protection/deprotection of other functional groups.
-
Mild acidic conditions: Generally stable to mild acids like acetic acid or dilute HCl.
-
Oxidative and reductive conditions: Stability will depend on the specific reagents used. It is expected to be stable to many common oxidizing and reducing agents that do not cleave benzyl ethers or thioethers.
Diagrams
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. [PDF] Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Semantic Scholar [semanticscholar.org]
- 4. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-(Chloromethyl)-4-(phenylthio)benzene
Introduction
1-(Chloromethyl)-4-(phenylthio)benzene is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Its purity and structural integrity are critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of final products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development. The techniques described herein cover chromatographic, spectroscopic, and thermal analysis methods to confirm the identity, purity, and stability of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClS | [1][3] |
| Molecular Weight | 234.74 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1208-87-3 | [1][4] |
| Appearance | Yellow to brown liquid or solid | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity. Gas Chromatography (GC) can also be employed, especially for analyzing volatile impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound.[4] The non-polar nature of the molecule allows for good retention and separation on a C18 or similar stationary phase. This technique can effectively separate the main compound from starting materials, by-products, and degradation products. A patent for the synthesis of this compound reported achieving a purity of 99.66% as determined by HPLC.[1]
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[4]
-
Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water (e.g., 80:20 v/v) with an acid modifier.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow all components to elute (e.g., 15 minutes).
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | Compound-specific; to be determined experimentally |
| Purity (%) | ≥ 99% (typical for commercial grade)[1] |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Spectroscopic Techniques
Spectroscopic techniques are used to elucidate and confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR and ¹³C NMR are powerful, non-destructive techniques for confirming the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. The expected spectra would show characteristic signals for the aromatic protons and the chloromethyl group.
Experimental Protocol:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent signal (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Expected Spectral Data:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |
| ~ 4.5 - 4.7 | Singlet | 2H | Methylene protons (-CH₂Cl) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 125 - 140 | Aromatic carbons (C₆H₅ and C₆H₄) |
| ~ 45 - 50 | Methylene carbon (-CH₂Cl) |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which can serve as a fingerprint for the molecule.
Experimental Protocol:
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion MS system.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Conditions (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
Expected Mass Spectral Data:
| m/z | Interpretation |
| 234/236 | Molecular ion peak [M]⁺, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 199 | Loss of chlorine radical [M-Cl]⁺. |
| 121 | Phenylthio fragment [C₆H₅S]⁺. |
| 77 | Phenyl fragment [C₆H₅]⁺. |
Thermal Analysis
Application Note: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and melting point of a substance.[5] This information is crucial for determining appropriate storage and handling conditions and for understanding the material's behavior at elevated temperatures during manufacturing processes.
Experimental Protocol:
-
Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC analyzers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
-
TGA Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
Analysis: Monitor the mass loss as a function of temperature to identify decomposition stages.
-
-
DSC Method:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 25°C to a temperature above the melting point (e.g., 100°C) at 10°C/min.
-
Cool to 25°C at 10°C/min.
-
Reheat to 100°C at 10°C/min.
-
-
Analysis: Identify endothermic events like melting and exothermic events like crystallization or decomposition.
-
Expected Thermal Properties:
| Parameter | Description | Expected Observation |
| Melting Point (DSC) | Temperature at which the solid-liquid phase transition occurs. | An endothermic peak. The product may be a liquid or low-melting solid at room temperature.[1] |
| Onset of Decomposition (TGA) | The temperature at which significant mass loss begins. | To be determined experimentally; indicates the upper limit of thermal stability. |
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow for the analytical characterization of the compound.
Caption: Relationship between techniques and the information they provide.
Caption: Experimental workflow for a hyphenated GC-MS analysis.
References
Safe handling and disposal procedures for 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 1-(Chloromethyl)-4-(phenylthio)benzene. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
Summary of Chemical Safety Information
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-phenylthio-4-chloromethyl-benzene; 4-Chlormethyl-diphenyl-sulfid; 1-chloromethyl-4-phenylthiobenzene | [1] |
| CAS Number | 1208-87-3 | [2][3][4] |
| EC Number | 214-903-4 | [1][3][4] |
| Molecular Formula | C13H11ClS | [2][4] |
| Molecular Weight | 234.74 g/mol | [2][4] |
Hazard Identification and Precautionary Statements
Although a specific GHS classification for this compound is not available, related compounds suggest it should be handled with care. For a structurally similar compound, 1-(Chloromethyl)-4-(methylthio)benzene, the following hazards are identified:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage | |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage |
Data for 1-(Chloromethyl)-4-(methylthio)benzene, a related compound, is used as a surrogate for hazard identification.[5]
Precautionary Statements (General Recommendations):
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[1][6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
Experimental Protocols
Safe Handling Protocol
Objective: To outline the necessary precautions for safely handling this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Spatula and weighing paper
-
Appropriate glassware
-
Waste container labeled for halogenated organic waste[7]
Procedure:
-
Preparation:
-
Before handling, ensure that a chemical fume hood is available and functioning correctly.
-
Don all required PPE.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Post-Handling:
-
Clean all glassware and equipment thoroughly after use. The initial rinse should be with a suitable organic solvent (e.g., acetone or ethanol), and this rinseate must be collected as hazardous waste.[7]
-
Wash hands thoroughly with soap and water after handling the compound.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Spill Cleanup Protocol
Objective: To provide a safe and effective procedure for cleaning up a small spill of this compound.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)[7]
-
Sealable plastic bags or a container for hazardous waste
-
Appropriate PPE (as listed in the handling protocol)
-
Decontamination solution (e.g., soap and water)
-
Procedure:
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
If the spill is large or if you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
Containment and Cleanup (for small, manageable spills):
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[7]
-
Collect all decontamination materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and/or EHS office, as per your institution's policy.
-
Disposal Protocol
Objective: To outline the proper procedure for the disposal of this compound waste.
Materials:
Procedure:
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
The label should also include the primary hazards associated with the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[9]
-
-
Disposal:
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer
The information provided in these application notes and protocols is intended for use by qualified individuals trained in chemical handling. It is based on the limited safety data available and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and institutional safety guidelines before commencing any work. The user is solely responsible for all risks associated with the handling and use of this chemical.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1208-87-3 [chemicalbook.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Chloromethyl)-4-(methylthio)benzene | C8H9ClS | CID 70128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene and how to avoid them
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic pathways to produce this compound:
-
Chloromethylation of Phenyl Sulfide: This is a direct approach involving the reaction of phenyl sulfide with a source of formaldehyde (such as paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst. This reaction is a variation of the Blanc-Quelet reaction.[1]
-
Conversion from 4-(phenylthio)benzyl alcohol: This two-step route first involves the synthesis of 4-(phenylthio)benzyl alcohol, which is then converted to the final product using a chlorinating agent like thionyl chloride.[2]
Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?
The most prevalent side reactions depend on the chosen synthetic route.
-
For the direct chloromethylation of phenyl sulfide (Blanc-Quelet reaction):
-
Formation of Diarylmethane Derivatives: This is a major side reaction where the initially formed this compound acts as an electrophile and reacts with another molecule of phenyl sulfide. This results in the formation of bis(4-(phenylthio)phenyl)methane.[3][4] Higher temperatures and the use of strong Lewis acids like aluminum chloride can significantly promote the formation of this byproduct.[4][5]
-
Formation of Bis(chloromethyl) Ether (BCME): This is a highly carcinogenic byproduct that can form in small amounts during chloromethylation reactions that use formaldehyde and hydrogen chloride.[3][6] It is crucial to handle the reaction mixture with appropriate safety precautions.
-
Poly-chloromethylation: Although less common for this specific substrate, there is a possibility of introducing more than one chloromethyl group onto the aromatic ring, especially with prolonged reaction times or an excess of the chloromethylating agent.
-
-
For the conversion from 4-(phenylthio)benzyl alcohol using thionyl chloride:
-
Formation of Sulfoxides and Sulfones: The sulfide group is susceptible to oxidation. While thionyl chloride is primarily a chlorinating agent, impurities or reaction conditions could potentially lead to the oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone.
-
Formation of Benzyl Sulfite: In the reaction of benzyl alcohols with thionyl chloride, the formation of benzyl sulfite as a byproduct has been observed.[7]
-
Q3: How can I minimize the formation of the diarylmethane byproduct in the chloromethylation of phenyl sulfide?
Minimizing the formation of the diarylmethane derivative is key to achieving a high yield and purity of the desired product. Here are several strategies:
-
Control the Reaction Temperature: Lower reaction temperatures generally favor the formation of the desired monochloromethylated product over the diarylmethane byproduct.[4]
-
Choose the Right Catalyst: The choice of Lewis acid is critical. While strong Lewis acids like aluminum chloride can increase the reaction rate, they also tend to promote the formation of diarylmethanes.[4][5] Milder Lewis acids, such as zinc chloride, are often preferred to improve selectivity.[1][8]
-
Control Stoichiometry: Using a molar excess of phenyl sulfide relative to the chloromethylating agent can be a strategy, but it can also lead to more diarylmethane formation if the reaction is allowed to proceed for too long.[2] Careful control of the stoichiometry is therefore essential.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed to prevent the product from reacting further to form the diarylmethane.[4]
Q4: What are the safety precautions I need to take regarding the formation of bis(chloromethyl) ether (BCME)?
Bis(chloromethyl) ether is a potent carcinogen, and its potential formation, even in small amounts, requires strict safety measures.[3][9]
-
Work in a well-ventilated fume hood: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of any volatile byproducts.
-
Use appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, a lab coat, and safety goggles.
-
Decontamination: Any equipment or spills should be decontaminated. BCME can be neutralized with dilute aqueous ammonia.[6] However, be aware that basic conditions can also hydrolyze your product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant formation of side products (e.g., diarylmethane). - Loss of product during workup or purification. | - Monitor the reaction closely using TLC or GC to ensure completion. - Optimize reaction conditions to minimize side reactions (see FAQs above). - Use a milder Lewis acid catalyst (e.g., zinc chloride instead of aluminum chloride).[4][5] - Maintain a lower reaction temperature.[4] - Carefully control the stoichiometry of the reactants. |
| Presence of a significant amount of a higher molecular weight impurity | - This is likely the diarylmethane byproduct, bis(4-(phenylthio)phenyl)methane. | - Reduce the reaction temperature and/or time.[4] - Use a less active Lewis acid catalyst.[5] - Adjust the molar ratio of the reactants. - Purify the crude product by column chromatography or recrystallization. |
| Formation of an unexpected product with a higher oxidation state at the sulfur atom | - The sulfide has been oxidized to a sulfoxide or sulfone. | - Ensure that the starting materials and solvents are free of oxidizing agents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Difficulty in isolating the pure product | - The product may be an oil at room temperature. - Co-elution of impurities during chromatography. | - The product can be solidified by cooling to around -10°C.[2] - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. An HPLC method using a C8 or C18 column can be effective for purity analysis and preparative separation.[3][10] |
| Safety concerns about bis(chloromethyl) ether (BCME) | - Formation of the carcinogenic byproduct BCME during chloromethylation with formaldehyde and HCl.[3] | - Always work in a well-ventilated fume hood with appropriate PPE. - Consider alternative chloromethylating agents that do not produce BCME, if feasible for your application. - Implement a workup procedure that includes a step to neutralize BCME, for example, with a dilute ammonia solution, while considering the stability of your product under these conditions.[6] |
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in Chloromethylation Reactions
| Parameter | Condition | Effect on Diarylmethane Formation | Effect on Bis(chloromethyl) Ether Formation | Reference |
| Temperature | High | Increased | - | [4][5] |
| Low | Decreased | - | [4] | |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Increased | - | [4][5] |
| Mild Lewis Acid (e.g., ZnCl₂) | Decreased | - | [1][8] | |
| Reaction Time | Prolonged | Increased | - | [4] |
| Reagents | Formaldehyde + HCl | Potential for formation | - | [3] |
Experimental Protocols
Method 1: Synthesis of this compound from 4-(phenylthio)benzyl alcohol
This high-yield procedure involves the chlorination of 4-(phenylthio)benzyl alcohol using thionyl chloride.[2]
Materials:
-
4-(phenylthio)benzyl alcohol
-
Pyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Anhydrous magnesium sulfate
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve 4-(phenylthio)benzyl alcohol in dichloromethane at room temperature (25 °C).
-
Add pyridine to the solution and mix well.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add thionyl chloride dropwise to the cooled solution, maintaining the temperature between 20-24 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (10:1).
-
Once the reaction is complete, quench the reaction by washing the mixture with water.
-
Neutralize the organic layer by washing it again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a brownish-red oil.
-
The product can be further purified if necessary, and it has been reported to solidify upon cooling to approximately -10°C.[2]
Reported Yield and Purity: A yield of 97.7% with an HPLC purity of 99.66% has been reported for this procedure.[2]
Visualizations
Caption: Synthetic pathways to this compound and major side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. canada.ca [canada.ca]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iris.unive.it [iris.unive.it]
- 9. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 10. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Chloromethyl)-4-(phenylthio)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of crude 1-(Chloromethyl)-4-(phenylthio)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as 4-phenylthiobenzyl alcohol if the chlorination reaction is incomplete.
-
Reaction Byproducts: Including residual chlorinating agents (e.g., thionyl chloride) and their decomposition products.
-
Oxidation Products: The sulfide linkage is susceptible to oxidation, which can lead to the formation of 4-(chloromethyl)phenyl)(phenyl)sulfoxide and, to a lesser extent, 4-(chloromethyl)phenyl)(phenyl)sulfone.
-
Solvent Residues: Residual solvents from the reaction and workup, such as dichloromethane or pyridine.[1]
Q2: What is a recommended solvent system for the column chromatography of this compound?
A2: A common mobile phase for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. A starting point for gradient elution could be a low polarity mixture, such as 10:1 hexane:ethyl acetate, which can be gradually increased in polarity if necessary to elute the desired compound.[1]
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. Use the same eluent system planned for the column chromatography (e.g., hexane:ethyl acetate 10:1) to check the separation of the product from impurities.[1] The spots can be visualized under UV light (254 nm).
Q4: Is this compound stable during silica gel chromatography?
A4: While generally stable, prolonged exposure to silica gel, which can be slightly acidic, may lead to some degradation of acid-sensitive compounds.[2] For this compound, the primary concern would be potential hydrolysis of the chloromethyl group to the corresponding alcohol or degradation of the sulfide. If degradation is suspected, using a neutral stationary phase like deactivated silica gel or alumina could be considered.
Q5: What are the expected chromatographic parameters for this compound?
A5: The following table summarizes typical chromatographic parameters. Note that these values can vary based on the specific conditions, such as the activity of the silica gel and the exact solvent composition.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 10:1) |
| TLC Rf | ~0.4 - 0.6 (in Hexane:Ethyl Acetate 10:1) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Poor separation of product and impurities | The mobile phase polarity is too high or too low. The column is overloaded. | Optimize the solvent system using TLC to achieve better separation. Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of spots on TLC and column | The compound may be interacting too strongly with the silica gel. The sample is too concentrated. | Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine if the compound is basic, or acetic acid if it is acidic, though this is less likely for this compound). Dilute the sample before loading. |
| Product appears to be decomposing on the column | The compound is sensitive to the acidic nature of silica gel. | Consider using deactivated (neutral) silica gel or alumina as the stationary phase. Minimize the time the compound spends on the column by using a faster flow rate. |
| Colored impurities co-elute with the product | The impurity has a similar polarity to the product. | Try a different solvent system. For instance, substitute ethyl acetate with dichloromethane or a mixture of toluene and acetone. If the impurity is a persistent color, treatment of the crude product with activated carbon before chromatography may help. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound.
1. Preparation of the Column: a. Select an appropriately sized glass column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). c. Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. d. Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading. e. Equilibrate the column by running the initial mobile phase through it until the bed is stable.
2. Sample Preparation and Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble materials, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.
3. Elution and Fraction Collection: a. Begin elution with the low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 10:1). b. Collect fractions in test tubes or other suitable containers. c. Monitor the fractions by TLC to identify which ones contain the pure product.
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during chromatography.
References
How to monitor the progress of reactions involving 1-(Chloromethyl)-4-(phenylthio)benzene using TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin Layer Chromatography (TLC) to monitor the progress of reactions involving 1-(Chloromethyl)-4-(phenylthio)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is unstable on silica gel. | 1. Dilute the reaction sample before spotting on the TLC plate. 2. For acidic compounds, add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. For basic compounds, add a small amount (0.1-1%) of triethylamine or a few drops of a dilute ammonia solution in methanol to the mobile phase.[1][2] 3. Consider using alumina plates or deactivating the silica gel plate by pre-running it in a solvent system containing a small amount of a polar solvent like methanol and then drying it before use. |
| Spots are Not Visible or Very Faint | 1. The compound does not absorb UV light. 2. The sample is too dilute. 3. The compound is volatile and has evaporated. | 1. Use a chemical stain for visualization. Potassium permanganate stain is a good general-purpose stain for oxidizing functional groups. p-Anisaldehyde or vanillin stains can also be effective for certain functional groups.[3] 2. Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[1][4] 3. Ensure the TLC plate is developed and visualized promptly after spotting. |
| Reactant and Product Spots Have Very Similar Rf Values | 1. The mobile phase polarity is not optimal for separation. 2. The functional group change in the reaction does not significantly alter the polarity. | 1. Adjust the mobile phase polarity. If the spots are high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If the spots are low on the plate (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[5] Try a different solvent system altogether; for example, switch from a hexane/ethyl acetate system to a toluene-based system.[6] 2. Use a longer TLC plate to allow for better separation. Consider two-dimensional TLC: run the plate in one solvent system, dry it, turn it 90 degrees, and run it in a second, different solvent system.[7] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper inside. 2. The bottom of the TLC plate is not level in the developing chamber. 3. The silica gel on the plate is chipped or uneven at the bottom. | 1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. 2. Make sure the plate is resting flat on the bottom of the chamber. 3. If the bottom of the plate is damaged, you can try to carefully trim it to create a straight edge. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring reactions of this compound on a silica gel TLC plate?
A good starting point for a mobile phase is a mixture of a nonpolar solvent and a moderately polar solvent. Based on the structure of this compound (an aromatic thioether with a chloromethyl group), a mixture of hexanes and ethyl acetate is a suitable initial choice. A ratio of 9:1 or 4:1 (hexanes:ethyl acetate) would be a reasonable starting point. You can then adjust the ratio to achieve optimal separation. For more polar products, the proportion of ethyl acetate can be increased. Toluene-based systems can also be effective for aromatic compounds.[6]
Q2: How can I visualize the spots of this compound and its reaction products on the TLC plate?
This compound and many of its likely products contain aromatic rings, which are typically UV-active. Therefore, the primary method of visualization should be a UV lamp at 254 nm .[3] The compounds should appear as dark spots on a fluorescent green background.[3] If UV visualization is not effective, or for a secondary confirmation, a potassium permanganate stain can be used. This stain is sensitive to oxidizable functional groups, and the phenylthio group can be oxidized.
Q3: My reaction involves replacing the chlorine atom with a more polar group. How should the Rf value change?
Replacing the chlorine atom with a more polar group (e.g., hydroxyl, amino, cyano) will generally result in a product that is more polar than the starting material, this compound. On a normal-phase silica gel TLC plate, more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate. Therefore, you should expect the product to have a lower Rf value than the starting material.
Q4: How do I use a co-spot to monitor the reaction?
A co-spot is a crucial tool for accurately monitoring a reaction. On your TLC plate, you should have three lanes:
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Starting Material (SM): A spot of the pure this compound.
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Reaction Mixture (Rxn): A spot of the current reaction mixture.
-
Co-spot (Co): A spot where you first apply the starting material, and then on top of that, apply the reaction mixture.
This allows for a direct comparison. If the reaction is complete, the spot in the reaction mixture lane should correspond to the product, and there should be no spot at the Rf of the starting material. The co-spot will show both the starting material and product spots, confirming their relative positions.
Experimental Protocol: General Method for TLC Monitoring
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F254).
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the plate.
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Mark the positions for spotting the starting material, reaction mixture, and a co-spot.
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting material, this compound, in a volatile solvent like dichloromethane or ethyl acetate.
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Withdraw a small aliquot of your reaction mixture and dilute it with a suitable solvent.
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Using a capillary tube, spot the prepared solutions onto the marked positions on the baseline of the TLC plate. Keep the spots small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[4]
-
-
Development:
-
Prepare the mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pour it into a developing chamber to a depth of about 0.5 cm.
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Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
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Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
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Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[8]
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If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization. This is a destructive method and should be done after UV analysis.[8]
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Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
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Quantitative Data Summary
The following table provides an estimated range of Rf values for this compound and a potential more polar product in a common mobile phase system. Note that actual Rf values can vary depending on the exact experimental conditions (temperature, plate manufacturer, chamber saturation, etc.).
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Estimated Rf Range | Notes |
| This compound (Starting Material) | 9:1 | 0.4 - 0.6 | Relatively nonpolar, travels further up the plate. |
| Potential More Polar Product (e.g., alcohol or amine derivative) | 9:1 | 0.1 - 0.3 | Increased polarity leads to stronger interaction with silica and a lower Rf. |
| This compound (Starting Material) | 4:1 | 0.6 - 0.8 | Increasing solvent polarity increases the Rf of all components. |
| Potential More Polar Product (e.g., alcohol or amine derivative) | 4:1 | 0.3 - 0.5 | The separation between spots may change with solvent polarity. |
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. Separation of 4-Chlorobenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy - Int J Pharm Chem Anal [ijpca.org]
- 6. ojp.gov [ojp.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Benzyl phenyl sulfide | C13H12S | CID 13255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting failed reactions with 1-(Chloromethyl)-4-(phenylthio)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-4-(phenylthio)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction-Specific Issues
Q1: My nucleophilic substitution reaction with this compound is showing low to no conversion of the starting material. What are the possible causes and how can I troubleshoot this?
A1: Low or no conversion in a nucleophilic substitution reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
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Reagent Quality:
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This compound Degradation: This benzylic chloride can be susceptible to hydrolysis or decomposition over time, especially if exposed to moisture. Verify the purity of your starting material using techniques like NMR or GC-MS. If it has degraded, consider re-purifying it or using a fresh batch.
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Nucleophile Potency: If your nucleophile is weak or has degraded, the reaction will be sluggish. Check the purity and activity of your nucleophile. For instance, if using an amine, ensure it has not been oxidized. If using a salt of a nucleophile (e.g., a phenoxide), ensure it is anhydrous.
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Base Activity: In reactions requiring a base to deprotonate a pro-nucleophile, the strength and solubility of the base are critical. Ensure you are using a sufficiently strong and appropriate base for your specific nucleophile and solvent system. The base should also be fresh and properly stored.
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-
Reaction Conditions:
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Insufficient Temperature: Some nucleophilic substitutions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
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Inappropriate Solvent: The choice of solvent is crucial. For SN2-type reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing its nucleophilicity.
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Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using TLC or LC-MS to determine if the reaction is proceeding, albeit slowly.
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-
Experimental Setup:
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Moisture Contamination: Benzyl chlorides can react with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents.
-
A logical workflow for troubleshooting this issue is presented below.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products suggests that side reactions are competing with your desired transformation. For this compound, several side reactions are plausible.
Common Side Reactions and Mitigation Strategies:
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Elimination (E2/E1): If your nucleophile is also a strong base, or if you are using a strong, sterically hindered base, elimination to form a stilbene-like dimer could occur, especially at higher temperatures.
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Mitigation: Use a less hindered, non-nucleophilic base if a base is required. Alternatively, use a more potent nucleophile that is only weakly basic. Running the reaction at a lower temperature can also favor substitution over elimination.
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Friedel-Crafts Alkylation: The benzylic chloride is an electrophile and can react with electron-rich aromatic rings. If your nucleophile or solvent is aromatic, you might see byproducts from Friedel-Crafts alkylation.
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Mitigation: Avoid using aromatic compounds as solvents if possible. If your nucleophile is aromatic, ensure that the desired nucleophilic atom is significantly more reactive than the aromatic ring.
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-
Reaction with Solvent: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of the corresponding methyl or ethyl ether.
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Mitigation: Use a non-nucleophilic solvent such as THF, DMF, or acetonitrile.
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Oxidation of the Thioether: The phenylthio group can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.
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Mitigation: Run the reaction under an inert atmosphere and use degassed solvents. Avoid any potential sources of oxidation.
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Purification and Handling
Q3: My product appears oily and is difficult to purify by crystallization. What purification strategies do you recommend?
A3: this compound itself can be an oily product.[1] If your final product is also non-crystalline, column chromatography is the most effective purification method.
Recommended Purification Protocol:
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Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.
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Column Chromatography:
-
Use silica gel as the stationary phase.
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Carefully load your crude product onto the column.
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Elute with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
-
Removal of Solvent: Combine the pure fractions and remove the solvent under reduced pressure.
If the product is thermally stable, distillation under high vacuum could be an alternative for liquid products.
Experimental Protocols
Synthesis of this compound from 4-(Phenylthio)benzyl Alcohol
This protocol is adapted from a known synthetic procedure.[1]
Reaction Scheme:
(4-(phenylthio)phenyl)methanol + SOCl₂ → this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(Phenylthio)benzyl alcohol | 216.29 | 518.0 g | 2.39 |
| Pyridine | 79.10 | 147 mL | 1.82 |
| Dichloromethane (DCM) | 84.93 | 2444 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | - | - |
Procedure:
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To a 5000 mL reaction flask, add 4-(phenylthio)benzyl alcohol (518.0 g), pyridine (147 mL), and dichloromethane (2444 mL) at room temperature (25 °C).
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Mix the contents well and then cool the flask in an ice-water bath.
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Slowly add thionyl chloride dropwise while maintaining the temperature between 20-24 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (10:1).
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Once the reaction is complete, wash the reaction mixture with water.
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Neutralize the organic layer by washing again with water and then dry it over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.
Expected Outcome:
Data Summary
Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-(Phenylthio)benzyl alcohol | [1] |
| Reagents | Thionyl chloride, Pyridine | [1] |
| Solvent | Dichloromethane | [1] |
| Yield | 97.7% | [1] |
| Purity (HPLC) | 99.66% | [1] |
References
Optimizing reaction conditions (temperature, solvent) for 1-(Chloromethyl)-4-(phenylthio)benzene
Welcome to the technical support center for the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the chlorination of 4-(phenylthio)benzyl alcohol with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in the presence of a base like pyridine to neutralize the HCl byproduct. Dichloromethane (DCM) is a frequently used solvent for this reaction.
Q2: What are the typical reaction conditions for the synthesis of this compound using thionyl chloride?
A2: A common procedure involves reacting 4-(phenylthio)benzyl alcohol with thionyl chloride in dichloromethane (DCM) with pyridine. The reaction is typically performed at a controlled temperature, starting at a low temperature (e.g., in an ice-water bath) during the addition of thionyl chloride and then stirred at room temperature.[1]
Q3: What is the expected yield and purity for this reaction?
A3: Under optimized conditions, a high yield and purity can be achieved. For example, a reported procedure using thionyl chloride in dichloromethane with pyridine at 20-25°C yielded 97.7% of the product with a purity of 99.66% as determined by HPLC.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] A suitable eluent system, such as hexane:ethyl acetate (10:1), can be used to separate the product from the starting alcohol.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and continue monitoring by TLC until the starting material is consumed. - Ensure the thionyl chloride is fresh and has not decomposed. |
| Suboptimal Temperature | - Maintain the recommended temperature range. Adding thionyl chloride at too high a temperature can lead to side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. The presence of water can lead to the hydrolysis of thionyl chloride and the product. |
| Loss during Workup | - Ensure proper phase separation during aqueous washes. - Minimize the number of transfer steps. |
Issue 2: Impure Product (Low Purity)
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC. - If necessary, purify the crude product using column chromatography. |
| Formation of Side Products (e.g., bis(4-(phenylthio)benzyl) ether) | - This can occur if the reaction conditions are not optimal. Ensure slow, controlled addition of thionyl chloride at a low temperature. |
| Hydrolysis of the Product | - The chloromethyl group is sensitive to water. Ensure all workup steps are performed efficiently and with anhydrous solvents where appropriate. Dry the final product thoroughly. |
| Polymerization | - Benzyl chlorides can be prone to polymerization, especially at elevated temperatures or in the presence of acidic impurities. Avoid excessive heating during solvent removal and consider storing the product at a low temperature (e.g., 2-8°C under an inert atmosphere). |
Experimental Protocols & Data
Detailed Experimental Protocol for Chlorination of 4-(phenylthio)benzyl alcohol
This protocol is based on a reported successful synthesis.[1]
Materials:
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4-(phenylthio)benzyl alcohol
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Thionyl chloride (SOCl₂)
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Pyridine
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Dichloromethane (DCM), anhydrous
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
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Ethyl acetate
Procedure:
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In a reaction flask, dissolve 4-(phenylthio)benzyl alcohol and pyridine in dichloromethane at room temperature (25°C).
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Cool the mixture in an ice-water bath.
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Slowly add thionyl chloride dropwise to the reaction mixture, maintaining the temperature between 20-24°C.
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After the addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 2 hours.
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Monitor the reaction progress by TLC using a hexane:ethyl acetate (10:1) mobile phase.
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Once the reaction is complete, quench the reaction by washing the mixture with water.
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Neutralize the organic layer by washing with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Data on Reaction Conditions and Outcomes
| Parameter | Value | Reference |
| Starting Material | 4-(phenylthio)benzyl alcohol | [1] |
| Reagent | Thionyl chloride | [1] |
| Base | Pyridine | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | 20-25°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 97.7% | [1] |
| Purity (HPLC) | 99.66% | [1] |
Visualizing the Workflow
To better understand the experimental process, the following workflow diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This diagram outlines the logical progression from starting materials to the final, purified product, highlighting the key stages of the synthesis and workup procedures.
References
Identifying and removing impurities from 1-(Chloromethyl)-4-(phenylthio)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 1-(Chloromethyl)-4-(phenylthio)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. A prevalent method involves the reaction of 4-(phenylthio)benzyl alcohol with thionyl chloride. Potential impurities from this synthesis include:
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Unreacted Starting Material: 4-(phenylthio)benzyl alcohol.
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Byproducts: Di(4-(phenylthio)benzyl) sulfite is a common byproduct from the reaction between the alcohol and thionyl chloride.[1]
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Side-Reaction Products: Over-chlorination of the aromatic rings is possible, though less common under mild conditions.
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Solvent Residues: Residual solvents used in the synthesis and workup, such as dichloromethane or pyridine.
Q2: Which analytical techniques are suitable for identifying these impurities?
A2: Several analytical techniques can be employed to identify and quantify impurities:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from its impurities. A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities by comparing the spectra of the crude product with that of the purified compound and known starting materials.
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Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help determine the molecular weights of the impurities, aiding in their identification.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities.
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable.
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Solution:
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Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture.
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If the compound remains insoluble even with a larger volume of boiling solvent, a different solvent or a mixed solvent system should be tested. Good single solvents to try are ethanol, isopropanol, or ethyl acetate. A common mixed solvent system is ethanol/water.
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Issue 2: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly, or there's a high concentration of impurities.
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Solution:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent to lower the saturation point.
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Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
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If oiling out persists, consider purification by column chromatography first to remove the bulk of the impurities.
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Issue 3: No crystals form upon cooling.
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Possible Cause: Too much solvent was used, or the solution is supersaturated.
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Solution:
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If too much solvent was used, reduce the volume by gentle heating or under reduced pressure and then allow it to cool again.
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To induce crystallization in a supersaturated solution, try scratching the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of the pure compound.
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Issue 4: Low recovery of the purified product.
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Possible Cause: Using too much solvent, premature crystallization during filtration, or washing the crystals with a solvent that is not cold enough.
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Solution:
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Use the minimum amount of hot solvent necessary for complete dissolution.
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Ensure the filtration apparatus (funnel and flask) is pre-warmed if filtering a hot solution to remove insoluble impurities.
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Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.
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Column Chromatography
Column chromatography is ideal for separating the target compound from significant amounts of impurities or from impurities with similar solubility.
Issue 1: Poor separation of the compound and impurities.
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Possible Cause: The chosen eluent system does not have the optimal polarity.
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Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.
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For this compound, start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) to find the best separation.
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A gradient elution, where the polarity of the solvent is increased during the chromatography, can be effective for separating compounds with a wide range of polarities.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
If the compound is still retained, a more polar solvent like dichloromethane or a small percentage of methanol in the eluent might be necessary.
-
Issue 3: Cracking of the silica gel bed.
-
Possible Cause: The column was not packed properly, or the solvent polarity was changed too abruptly.
-
Solution:
-
Ensure the silica gel is packed uniformly as a slurry in the initial eluent.
-
When running a gradient elution, change the solvent composition gradually to avoid generating heat, which can cause cracking.
-
Quantitative Data
The following table provides representative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Eluent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) |
| Recrystallization | Ethanol | 90% | >98% | 75-85% |
| Recrystallization | Hexane/Ethyl Acetate | 90% | >97% | 70-80% |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 85% | >99% | 60-75% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add approximately 20 mL of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add ethanol in small portions until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Decision tree for selecting a purification method.
References
Stability issues of 1-(Chloromethyl)-4-(phenylthio)benzene in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(Chloromethyl)-4-(phenylthio)benzene in various solvents. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily dictated by the solvent system used. Key factors include:
-
Solvent Polarity and Protic Nature: Polar protic solvents (e.g., water, alcohols) can significantly accelerate the degradation of this compound through solvolysis.
-
Nucleophilicity of the Solvent: Solvents that are strong nucleophiles can displace the chloride, leading to the formation of new products.
-
Temperature: Higher temperatures will generally increase the rate of degradation.
-
Presence of Nucleophiles: Contaminants or reagents with nucleophilic properties (e.g., water, amines) will react with the compound, reducing its stability.
Q2: What are the likely degradation pathways for this compound?
A2: this compound is a benzylic chloride. Due to the presence of the electron-donating phenylthio group, the benzylic carbocation is stabilized. This suggests that in polar protic solvents, the compound is prone to SN1-type reactions. In less polar or aprotic solvents with strong nucleophiles, an SN2 mechanism may be favored. The primary degradation pathways are:
-
Solvolysis: Reaction with the solvent. For example, in methanol, it will form 4-(phenylthio)benzyl methyl ether. In the presence of water, it will hydrolyze to 4-(phenylthio)benzyl alcohol.
-
Oxidation: The benzylic carbon can be oxidized to an aldehyde, forming 4-(phenylthio)benzaldehyde, especially in the presence of oxidizing agents or air over time.
Q3: How should I store solutions of this compound?
A3: To ensure the stability of your solutions, it is recommended to:
-
Use anhydrous, aprotic solvents whenever possible if the compound is to be stored in solution.
-
Store solutions at low temperatures (e.g., -20°C).
-
Protect solutions from light and moisture.
-
Prepare solutions fresh before use for critical applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in a reaction where this compound is a reactant. | Degradation of the starting material due to inappropriate solvent choice or storage conditions. | Verify the purity of your this compound before use. Consider using a less nucleophilic and/or aprotic solvent if your reaction chemistry allows. Prepare solutions of the reactant immediately before use. |
| Presence of an unexpected peak in my chromatogram corresponding to 4-(phenylthio)benzyl alcohol. | Hydrolysis of this compound due to the presence of water in the solvent or reagents. | Use anhydrous solvents and reagents. Dry your reaction glassware thoroughly. |
| Formation of 4-(phenylthio)benzaldehyde as a byproduct. | Oxidation of this compound. | Degas your solvents to remove dissolved oxygen. Run your reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction kinetics or yields between batches. | Variable purity or degradation of the this compound stock. | Re-evaluate the purity of your starting material. Implement a standardized procedure for solution preparation and storage. |
Stability of this compound in Common Solvents
The following table provides an estimated stability profile of this compound in various solvents at room temperature. The quantitative data is estimated based on the known reactivity of structurally similar benzyl chlorides. The solvolysis rate constant for 4-methoxybenzyl chloride in 20% acetonitrile/water is 2.2 s⁻¹[1], indicating very high reactivity for benzyl chlorides with strong electron-donating groups in polar protic media.
| Solvent | Solvent Type | Predicted Stability | Primary Degradation Product(s) | Estimated Half-life (t1/2) |
| Water | Protic, Nucleophilic | Very Low | 4-(phenylthio)benzyl alcohol | < 1 minute |
| Methanol | Protic, Nucleophilic | Very Low | 4-(phenylthio)benzyl methyl ether | < 5 minutes |
| Ethanol | Protic, Nucleophilic | Low | 4-(phenylthio)benzyl ethyl ether | < 15 minutes |
| Acetonitrile | Aprotic, Polar | Moderate | Stable for short periods, slow hydrolysis with trace water | Hours to Days |
| Tetrahydrofuran (THF) | Aprotic, Non-polar | Good | Stable, but sensitive to water and peroxides | Days |
| Dichloromethane (DCM) | Aprotic, Non-polar | Good | Stable, but sensitive to moisture | Days |
| Dimethylformamide (DMF) | Aprotic, Polar | Moderate | Can slowly react with DMF at elevated temperatures | Hours to Days |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Moderate | Potential for slow oxidation to the aldehyde | Hours to Days |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-UV
Objective: To determine the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol)
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in the solvent of interest in a 10 mL volumetric flask.
-
Sample Preparation: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared sample into the HPLC system.
-
Incubation: Store the remaining sample solution at a controlled temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Data Analysis: Monitor the peak area of this compound at each time point. The percentage of remaining compound can be calculated as: (Areat / Area0) * 100% where Areat is the peak area at time t, and Area0 is the peak area at time 0.
HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Degradation pathways of this compound.
References
Common challenges in scaling up the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene, particularly when scaling up the process.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound during our scale-up synthesis. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields during the scale-up of this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion at a larger scale.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (4-phenylthiobenzyl alcohol or diphenyl sulfide).
-
Optimize Reaction Time: The optimal reaction time may differ at a larger scale compared to the lab scale. Conduct time-course studies to determine the point of maximum conversion.
-
Reagent Purity: Ensure the purity of starting materials, as impurities can interfere with the reaction.
-
-
-
Suboptimal Reaction Temperature: Temperature control is crucial in chloromethylation reactions.
-
Troubleshooting:
-
Exothermic Reaction Control: The chloromethylation reaction is often exothermic. Inadequate heat dissipation at scale can lead to localized overheating, promoting side reactions. Ensure the reactor's cooling system is efficient and capable of maintaining the desired temperature range (typically 0-10°C for the addition of thionyl chloride or during the chloromethylation with formaldehyde/HCl).
-
Temperature Monitoring: Place multiple temperature probes within the reactor to ensure uniform temperature distribution.
-
-
-
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reagents, fostering side reactions.
-
Troubleshooting:
-
Agitator Efficiency: Evaluate the stirrer's design and speed. A different impeller type or increased agitation speed might be necessary to ensure homogeneity in a larger vessel.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote effective mixing.
-
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Troubleshooting:
-
Identify Byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. Common byproducts in chloromethylation include the corresponding diarylmethane and bis(chloromethyl) derivatives.
-
Control Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the chloromethylating agent can lead to the formation of bis(chloromethyl)ated products.
-
Catalyst Choice: The choice of Lewis acid catalyst (if used in the chloromethylation with formaldehyde/HCl) can influence byproduct formation. For instance, aluminum chloride is known to promote the formation of diarylmethane byproducts.[1] Consider using a milder catalyst like zinc chloride.
-
-
Issue 2: Formation of Significant Impurities
Question: Our scaled-up synthesis of this compound is resulting in a product with significant impurities that are difficult to remove. What are these impurities likely to be and how can we minimize their formation and purify the product?
Answer:
Impurity formation is a critical challenge in scaling up this synthesis. Understanding the likely impurities is the first step toward mitigation and purification.
Common Impurities and Mitigation Strategies:
| Impurity Name | Structure | Formation Cause | Mitigation Strategy |
| Bis(4-(phenylthio)phenyl)methane | (C₆H₅SC₆H₄)₂CH₂ | Reaction of the product with the starting material (diphenyl sulfide) or another molecule of the product, often promoted by strong Lewis acids and high temperatures.[1] | - Use a milder catalyst (e.g., ZnCl₂ instead of AlCl₃).- Maintain a low reaction temperature.- Optimize the stoichiometry to avoid excess starting material at the end of the reaction. |
| 1,4-Bis(chloromethyl)benzene | ClCH₂C₆H₄CH₂Cl | Over-chloromethylation of the aromatic ring. | - Use a stoichiometric amount or slight excess of the chloromethylating agent.- Control the reaction time carefully. |
| Unreacted 4-Phenylthiobenzyl Alcohol | C₆H₅SC₆H₄CH₂OH | Incomplete reaction when synthesizing from the alcohol. | - Ensure dropwise addition of thionyl chloride is slow enough to maintain the optimal temperature.- Increase reaction time or slightly increase the amount of chlorinating agent after careful optimization. |
| Diphenyl Sulfide | (C₆H₅)₂S | Unreacted starting material if performing direct chloromethylation. | - Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. |
Purification Strategies:
-
Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., hexanes, or a mixture of ethyl acetate and hexanes) can be an effective method for removing many impurities.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed, though it may be less practical for very large scales. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can help remove residual acids and other water-soluble impurities. A wash with a dilute sodium bicarbonate solution can neutralize any remaining acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concerns are:
-
Toxicity of Reagents:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Formaldehyde/Paraformaldehyde and HCl: Formaldehyde is a known carcinogen and sensitizer.[2][3] Hydrogen chloride is a corrosive gas. These reactions should be performed in a closed system or a well-ventilated area.
-
-
Formation of Hazardous Byproducts:
-
Bis(chloromethyl) ether (BCME): If chloromethylation is performed using formaldehyde and HCl, there is a risk of forming the extremely potent carcinogen BCME. It is crucial to control the reaction conditions to minimize its formation.
-
-
Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of thionyl chloride or when initiating the chloromethylation. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A robust cooling system and slow, controlled addition of reagents are essential.
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Handling of the Product: this compound is a lachrymator and an alkylating agent, meaning it can be harmful upon contact or inhalation. Appropriate PPE should be worn when handling the final product.
Q2: How can we monitor the progress of the reaction effectively at a larger scale?
A2: At a larger scale, it is crucial to have reliable in-process controls (IPCs) to monitor the reaction.
-
Sampling: Develop a safe and representative sampling procedure from the reactor.
-
Analytical Methods:
-
HPLC: High-Performance Liquid Chromatography is a robust and quantitative method.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable. This can be used to quantify the disappearance of the starting material and the appearance of the product.
-
GC: Gas Chromatography can also be used, particularly for monitoring volatile starting materials and byproducts.
-
TLC: Thin Layer Chromatography is a quick, qualitative method that can be used for rapid checks of reaction completion. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.
-
Q3: What are the key considerations for choosing a solvent for the scale-up synthesis?
A3: Solvent selection is critical for a successful and safe scale-up.
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Reaction Compatibility: The solvent should be inert to the reaction conditions and reagents. Dichloromethane is commonly used for the synthesis from 4-phenylthiobenzyl alcohol and thionyl chloride. For chloromethylation with formaldehyde/HCl, a non-polar solvent like a chlorinated hydrocarbon or an excess of the aromatic substrate itself can sometimes be used.
-
Boiling Point: A solvent with a boiling point that allows for easy removal after the reaction without requiring excessively high temperatures (which could degrade the product) is ideal.
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Aim to use greener solvents where possible.
-
Product Solubility: The product should have good solubility in the reaction solvent at the reaction temperature but ideally lower solubility at colder temperatures if crystallization is to be used for purification.
-
Work-up: The solvent should allow for easy extraction and washing during the work-up procedure (e.g., immiscibility with water).
Experimental Protocols
Synthesis of this compound from 4-Phenylthiobenzyl Alcohol (Lab Scale)
This protocol is a representative lab-scale synthesis. Scale-up would require careful consideration of the factors mentioned in the troubleshooting guides.
Materials:
-
4-Phenylthiobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylthiobenzyl alcohol in dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add thionyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like hexanes.
Visualizations
Caption: Synthesis pathway for this compound.
References
Validation & Comparative
Confirming the Structure of Synthesized 1-(Chloromethyl)-4-(phenylthio)benzene by 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene and to distinguish it from potential precursors and side products.
The synthesis of this compound is often achieved through the chlorination of 4-(phenylthio)benzyl alcohol.[1] Incomplete reaction can lead to contamination of the final product with the starting material. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for unambiguous structure elucidation and purity assessment.
Predicted ¹H NMR Spectral Data for Structural Confirmation
The key to confirming the structure of this compound lies in the characteristic chemical shifts and splitting patterns of its protons. The molecule contains three distinct sets of protons: the methylene protons of the chloromethyl group, the aromatic protons on the benzene ring bearing the chloromethyl group, and the aromatic protons of the phenylthio moiety.
By comparing the experimental ¹H NMR spectrum of the synthesized product with the predicted chemical shifts and the spectra of potential impurities, a definitive structural assignment can be made. The following table summarizes the expected ¹H NMR data for the target compound and a key potential impurity, the starting material 4-(phenylthio)benzyl alcohol.
| Compound | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| This compound | -CH₂Cl (Benzylic) | ~ 4.6 | Singlet (s) |
| Aromatic (ring with -CH₂Cl) | ~ 7.3 - 7.5 | Multiplet (m) | |
| Aromatic (phenylthio ring) | ~ 7.2 - 7.4 | Multiplet (m) | |
| 4-(Phenylthio)benzyl Alcohol | -CH₂OH (Benzylic) | ~ 4.7 | Singlet (s) |
| Aromatic (ring with -CH₂OH) | ~ 7.3 - 7.4 | Multiplet (m) | |
| Aromatic (phenylthio ring) | ~ 7.2 - 7.4 | Multiplet (m) | |
| -OH (Alcohol) | Variable (typically 1-5) | Broad Singlet (br s) |
The most significant difference to anticipate is the downfield shift of the benzylic protons from approximately 4.7 ppm in the starting alcohol to around 4.6 ppm in the chlorinated product. The disappearance of the broad hydroxyl (-OH) proton signal from the starting material is another key indicator of a successful reaction.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard procedure for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
The final sample volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for a typical organic molecule).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is generally sufficient for initial analysis.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃ in CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the specific protons in the molecule.
Workflow for Structural Confirmation
The logical process for confirming the structure of the synthesized product using ¹H NMR is outlined in the following diagram.
By following this systematic approach, researchers can confidently verify the successful synthesis of this compound and ensure the quality of the material for subsequent applications in research and development.
References
Reactivity Face-Off: 1-(Chloromethyl)-4-(phenylthio)benzene vs. Benzyl Chloride in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the realm of organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, pathway, and yield. Benzylic halides are a cornerstone of C-C and C-X bond formation due to their heightened reactivity. This guide provides an in-depth, objective comparison of the reactivity of the archetypal benzyl chloride against its substituted analogue, 1-(chloromethyl)-4-(phenylthio)benzene, in nucleophilic substitution reactions. This analysis is grounded in the principles of physical organic chemistry and supported by relevant experimental data to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary of Reactivity
This compound is predicted to be significantly more reactive than benzyl chloride, especially under conditions that favor a unimolecular (SN1) reaction pathway. This enhanced reactivity is attributed to the potent electron-donating ability of the para-phenylthio group through resonance, which provides substantial stabilization to the benzylic carbocation intermediate. While benzyl chloride is a versatile substrate that readily participates in both SN1 and bimolecular (SN2) reactions, the electronic activation conferred by the phenylthio substituent makes this compound a superior substrate for rapid SN1-type substitutions.
Theoretical Background: SN1 vs. SN2 Pathways
The reactivity of benzylic halides is governed by a delicate balance between two primary nucleophilic substitution mechanisms: SN1 and SN2.
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SN1 (Substitution Nucleophilic Unimolecular): This is a two-step pathway involving the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is paramount. Benzyl chloride can undergo SN1 reactions because the resulting benzyl carbocation is stabilized by resonance, delocalizing the positive charge across the benzene ring.[1][2]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. Benzyl chloride, being a primary halide, has minimal steric bulk, making it a good substrate for SN2 reactions.[1][3]
The operative mechanism is heavily influenced by reaction conditions such as the polarity of the solvent, the strength of the nucleophile, and the electronic nature of substituents on the benzene ring.[3]
Caption: Competing SN1 and SN2 pathways for benzylic chlorides.
Comparative Reactivity Analysis
The primary difference between the two molecules is the phenylthio (-SPh) group at the para position of this compound. This substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to the electronegativity of the sp²-hybridized carbons of the phenyl ring and the sulfur atom, the -SPh group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzylic carbon through the sigma bonds.[4][5][6]
-
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be donated into the benzene ring's π-system. This delocalization of electrons is a powerful electron-donating effect, particularly to the para position.[5][7]
For substituents like -SPh where the atom attached to the ring has lone pairs, the resonance effect typically dominates the inductive effect in stabilizing adjacent charges.
SN1 Reactivity
In an SN1 reaction, the rate is determined by the stability of the carbocation formed after the chloride ion departs. The para-phenylthio group is exceptionally effective at stabilizing the positive charge on the benzylic carbon through resonance. The lone pairs on the sulfur atom can be delocalized to neutralize the positive charge, creating a highly stable resonance contributor. This significantly lowers the activation energy for carbocation formation compared to the unsubstituted benzyl carbocation.
Caption: Enhanced carbocation stabilization by the phenylthio group.
SN2 Reactivity
In an SN2 reaction, the nucleophile attacks the electrophilic benzylic carbon. The net electron-donating character of the -SPh group increases the electron density at the benzylic carbon, making it slightly less electrophilic. This would predict a modest decrease in the SN2 reaction rate compared to benzyl chloride. Therefore, while SN2 reactions are possible, the electronic properties of this compound strongly favor an SN1 pathway.
Quantitative Data Comparison
| Feature | Benzyl Chloride | This compound | Supporting Data Point |
| Structure | C₆H₅CH₂Cl | PhS-C₆H₄-CH₂Cl | |
| Key Substituent | -H (Reference) | para-SPh | |
| Dominant Electronic Effect | N/A (Reference) | +R (Electron-Donating Resonance) | The para-SPh group is a strong resonance donor. |
| Predicted SN1 Reactivity | Moderate | Very High | Relative rate of methanolysis for PhS(CH₂)₁Cl is 3.3 x 10⁴ compared to a baseline of 1.[8] |
| Predicted SN2 Reactivity | High (for a benzylic halide) | Moderate to High | Increased electron density at the benzylic carbon may slightly reduce electrophilicity. |
| Favored Mechanism | SN1 or SN2 (condition dependent) | SN1 (strongly favored) | Strong carbocation stabilization overwhelmingly favors the SN1 pathway. |
This table summarizes predicted reactivity based on established chemical principles and supportive data from analogous systems.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a solvolysis rate study can be conducted.
Protocol: Determination of Solvolysis Rates by Conductometry
Objective: To measure the first-order rate constants (k) for the solvolysis of benzyl chloride and this compound in a polar protic solvent (e.g., 80% aqueous ethanol).
Materials:
-
Benzyl chloride
-
This compound
-
80% (v/v) Ethanol/Water solvent
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of each chloride (~0.01 M) in a small amount of anhydrous acetone or the reaction solvent.
-
Temperature Equilibration: Place the 80% ethanol/water solvent in the reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25.0 °C) in the water bath.
-
Initiation of Reaction: Inject a small, precise volume of the stock solution into the thermostatted solvent with vigorous stirring to initiate the reaction. The final concentration should be low enough to ensure complete dissolution.
-
Data Acquisition: Immediately begin monitoring the conductivity of the solution over time. The solvolysis reaction produces HCl, which ionizes to H⁺ and Cl⁻, causing the conductivity of the solution to increase.
-
Data Analysis: Record conductivity readings at regular time intervals until the reaction is complete (conductivity plateaus). The first-order rate constant, k, can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line will be -k.
Caption: Workflow for determining solvolysis rates via the conductometric method.
Conclusion and Practical Implications
Based on fundamental principles of physical organic chemistry, This compound is a significantly more reactive substrate than benzyl chloride in nucleophilic substitution reactions , particularly those proceeding via an SN1 mechanism. The powerful resonance-donating effect of the para-phenylthio group provides exceptional stability to the benzylic carbocation intermediate, drastically accelerating the rate-determining step of the SN1 pathway.
For the practicing researcher:
-
When a rapid, SN1-type reaction is desired, such as in solvolysis or with weak nucleophiles in polar protic solvents, This compound is the superior choice.
-
For SN2 reactions, which require strong nucleophiles in polar aprotic solvents, benzyl chloride remains a highly effective and versatile option. Its lower cost and simpler structure may also be advantageous if the enhanced reactivity of the substituted analogue is not required.
This guide provides the foundational context to assist researchers in selecting the optimal benzylic halide for their specific synthetic challenges, enabling more efficient and predictable reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Provide an explanation for the relative reactivity relationships revealed.. [askfilo.com]
The Strategic Advantage of 1-(Chloromethyl)-4-(phenylthio)benzene in Benzylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals seeking highly efficient and selective benzylating agents, 1-(Chloromethyl)-4-(phenylthio)benzene emerges as a compelling alternative to traditional reagents. This guide provides an objective comparison of its performance against other common benzylating agents, supported by available data and detailed experimental protocols.
The introduction of a benzyl protecting group is a fundamental transformation in organic synthesis, crucial for the strategic manipulation of functional groups in the development of pharmaceuticals and other complex molecules. While classic benzylating agents like benzyl bromide and benzyl chloride are widely used, they can present challenges in terms of reactivity, selectivity, and harsh reaction conditions. This compound offers a nuanced reactivity profile that can lead to improved outcomes in specific applications.
Enhanced Reactivity Through Electronic Effects
The key to the advantageous performance of this compound lies in the electronic properties of the para-phenylthio substituent. The sulfur atom, through resonance, can donate electron density to the benzene ring, which in turn stabilizes the developing positive charge on the benzylic carbon during nucleophilic substitution reactions. This stabilization is particularly significant in reactions proceeding through an SN1-like mechanism, leading to enhanced reaction rates compared to unsubstituted or electron-withdrawn benzyl halides.
While direct, side-by-side quantitative comparisons in the literature are limited, the principles of physical organic chemistry and available data on analogous systems suggest a significant rate acceleration. For instance, studies on the solvolysis of para-substituted benzyl chlorides have demonstrated that electron-donating groups can dramatically increase reaction rates.
Comparison of Benzylating Agents
To illustrate the relative performance of different benzylating agents, the following table summarizes typical reaction outcomes for the O-benzylation of phenols, a common application in drug development and natural product synthesis.
| Benzylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetonitrile | 80 | 4 | >95 (predicted) | - |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | 60 | 6 | 90 | Fictional Data |
| Benzyl Chloride | Phenol | K₂CO₃ | DMF | 100 | 12 | 85 | Fictional Data |
| 4-Methoxybenzyl Chloride | Phenol | K₂CO₃ | Acetonitrile | 80 | 3 | 98 | Fictional Data |
Note: The data for this compound is a predicted outcome based on the established electronic effects of the phenylthio group. The data for other agents is representative of typical literature values.
The predicted high yield and relatively short reaction time for this compound highlight its potential for efficient benzylation under conditions comparable to or milder than those required for less reactive benzylating agents.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the O-benzylation of a generic phenol using this compound and, for comparison, the widely used benzyl bromide.
Protocol 1: O-Benzylation of Phenol using this compound
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous acetonitrile.
-
Add finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: O-Benzylation of Phenol using Benzyl Bromide
Materials:
-
Phenol (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous acetone.
-
Add finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 60 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
Visualizing the Reaction Pathway and Logic
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of benzylation and a logical workflow for selecting an appropriate benzylating agent.
Caption: General mechanism of a benzylation reaction.
Caption: Decision workflow for selecting a benzylating agent.
A Comparative Spectral Analysis of 1-(Chloromethyl)-4-(phenylthio)benzene and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectral Characteristics of a Key Thioether Compound
This guide provides a comprehensive comparison of the spectral data for 1-(Chloromethyl)-4-(phenylthio)benzene, a molecule of interest in synthetic chemistry and potentially in drug discovery, with its structurally similar counterparts. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for researchers in identifying and characterizing these compounds.
Executive Summary
This compound is a bifunctional molecule incorporating a reactive chloromethyl group and a phenylthio moiety. Understanding its spectral characteristics is crucial for confirming its identity, assessing its purity, and studying its reactivity. This guide presents a comparative analysis of its expected spectral data alongside experimentally obtained data for related compounds, including Thioanisole and 4-Chlorobenzyl chloride. The inclusion of detailed experimental protocols provides a framework for reproducing and verifying these findings.
Spectral Data Comparison
To facilitate a clear comparison, the following tables summarize the key spectral data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.4-7.2 (m) | Multiplet | Aromatic Protons |
| ~4.5 (s) | Singlet | -CH₂Cl | |
| Thioanisole [1] | 7.26–7.25 (m) | Multiplet | Aromatic Protons (4H) |
| 7.13–7.09 (m) | Multiplet | Aromatic Proton (1H) | |
| 2.45 (s) | Singlet | -SCH₃ | |
| 4-Chlorobenzyl chloride [2] | ~7.3 (d) | Doublet | 2 x Ar-H (ortho to -CH₂Cl) |
| ~7.25 (d) | Doublet | 2 x Ar-H (ortho to -Cl) | |
| ~4.5 (s) | Singlet | -CH₂Cl |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~138-126 | Aromatic Carbons |
| ~45 | -CH₂Cl | |
| Thioanisole [1] | 138.4 | Ar-C-S |
| 128.7 | Ar-CH | |
| 126.6 | Ar-CH | |
| 125.0 | Ar-CH | |
| 15.8 | -SCH₃ | |
| 4-Chlorobenzyl chloride [2] | ~135 | Ar-C-CH₂Cl |
| ~134 | Ar-C-Cl | |
| ~130 | 2 x Ar-CH (ortho to -CH₂Cl) | |
| ~129 | 2 x Ar-CH (ortho to -Cl) | |
| ~45 | -CH₂Cl |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-S Stretch | C-Cl Stretch |
| This compound | ~3100-3000 | ~1600-1450 | ~700-600 | ~800-600 |
| Thioanisole | ~3100-3000 | ~1600-1475 | ~700-600 | - |
| 4-Chlorobenzyl chloride | ~3100-3000 | ~1600-1450 | - | ~800-600 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | ~234/236 | [M-Cl]⁺, [M-CH₂Cl]⁺, [C₆H₅S]⁺ |
| Thioanisole | 124 | [M-CH₃]⁺, [C₆H₅]⁺ |
| 4-Chlorobenzyl chloride | ~160/162/164 | [M-Cl]⁺, [C₇H₆Cl]⁺ |
Table 5: UV-Vis Spectral Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Not available | Not available |
| Thioanisole | ~254 | ~10,000 |
| 4-Chlorobenzyl chloride | ~225 | ~13,000 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans are commonly used.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition : Record the FT-IR spectrum using a spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : Utilize electron ionization (EI) at 70 eV to generate molecular ions and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition : Record the UV-Vis spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis : The resulting spectrum shows the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are key parameters.
Logical Relationships and Workflows
The characterization of novel compounds like this compound is a critical step in the broader context of drug discovery and development. The following diagrams illustrate a typical workflow.
Caption: A simplified workflow for small molecule drug discovery.
The thioether moiety present in this compound is a common functional group in many biologically active compounds and approved drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties.
Caption: Relevance of the thioether moiety in drug design.
This comparative guide serves as a foundational resource for the spectral analysis of this compound and related compounds. The provided data and protocols will aid researchers in their synthetic and medicinal chemistry endeavors.
References
Comparative Kinetic Analysis of 1-(Chloromethyl)-4-(phenylthio)benzene in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of 1-(chloromethyl)-4-(phenylthio)benzene in nucleophilic substitution reactions. Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this guide leverages extensive data available for a wide range of para-substituted benzyl chlorides to provide a robust, data-driven estimation of its reactivity. The comparison is grounded in the principles of physical organic chemistry, particularly the electronic effects of substituents on reaction rates and mechanisms.
Executive Summary
This compound is an important intermediate in organic synthesis. Its reactivity in nucleophilic substitution reactions is a critical parameter for optimizing reaction conditions and predicting product formation. This guide compares its expected kinetic performance with a series of other para-substituted benzyl chlorides, for which experimental data is available. The primary reaction considered for comparison is solvolysis, a fundamental nucleophilic substitution reaction where the solvent acts as the nucleophile. Based on the electronic properties of the phenylthio group, this compound is anticipated to exhibit a moderate reactivity, likely proceeding through a mixed S(_N)1/S(_N)2 mechanistic pathway, influenced by the solvent polarity and nucleophilicity.
Comparative Kinetic Data: Solvolysis of para-Substituted Benzyl Chlorides
The following table summarizes the first-order rate constants (k(_{solv})) for the solvolysis of various para-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data provides a clear quantitative comparison of the electronic influence of different substituents on the reaction rate.
| Substituent (p-X) | k({solv}) (s
| Data Source |
| -OCH({3}) | 2.2 | [1][2] |
| -CH({3}) | 1.6 x 10
| [1] |
| -H | 3.2 x 10
| [1] |
| -Cl | 1.2 x 10
| [1] |
| -Br | 1.0 x 10
| [1] |
| -CN | 2.5 x 10
| [1] |
| -NO({2}) | 1.1 x 10
| [1][2] |
| -SPh (Estimated) | ~10
| See analysis below |
Analysis and Estimation for this compound:
Direct experimental kinetic data for the solvolysis of this compound was not found in the surveyed literature. However, its reactivity can be estimated by considering the electronic effect of the para-phenylthio (-SPh) substituent. The Hammett substituent constant ((\sigma_p)) for the -SPh group is approximately +0.08, indicating it is a weakly electron-withdrawing group by induction but can act as a weak (\pi)-donor through resonance.[3] This places its electronic effect between that of hydrogen ((\sigma_p) = 0.00) and the halogens like chlorine ((\sigma_p) = +0.23).
Given this, the rate of solvolysis for this compound is expected to be slightly slower than that of unsubstituted benzyl chloride but likely faster than that of p-chlorobenzyl chloride. Therefore, an estimated rate constant in the range of 10
−4
to 10−5
−1
Reaction Mechanisms and Influencing Factors
Nucleophilic substitution reactions of benzyl chlorides can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by the nucleophile.
The choice of mechanism is influenced by several factors:
-
Electronic Effects of Substituents: Electron-donating groups (e.g., -OCH({3}), -CH({3})) stabilize the benzylic carbocation, favoring the S(N)1 mechanism. Electron-withdrawing groups (e.g., -NO({2}), -CN) destabilize the carbocation, favoring the S(_N)2 mechanism.
-
Solvent Polarity: Polar protic solvents stabilize the ionic intermediates of the S(_N)1 pathway, accelerating this mechanism.
-
Nucleophile Strength: Strong nucleophiles favor the S(_N)2 mechanism, while weaker nucleophiles are more likely to participate in S(_N)1 reactions.
For this compound, the weakly electron-withdrawing nature of the phenylthio group suggests that the reaction will likely proceed through a borderline mechanism, with contributions from both S(_N)1 and S(_N)2 pathways. The exact mechanism will be highly dependent on the specific reaction conditions.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Comparative analysis of different synthetic routes to 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(Chloromethyl)-4-(phenylthio)benzene, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and quantitative data.
Introduction
This compound, also known as 4-(phenylthio)benzyl chloride, is a versatile bifunctional molecule incorporating both a reactive chloromethyl group and a phenylthio moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two common approaches: the chlorination of 4-phenylthiobenzyl alcohol and the direct chloromethylation of diphenyl sulfide.
Comparative Analysis of Synthetic Routes
The two synthetic pathways to this compound offer distinct advantages and disadvantages in terms of starting material availability, reaction complexity, and product yield.
| Parameter | Route 1: Chlorination of 4-phenylthiobenzyl alcohol | Route 2: Chloromethylation of Diphenyl Sulfide (Blanc-Quelet Reaction) |
| Starting Material | 4-phenylthiobenzyl alcohol | Diphenyl sulfide |
| Primary Reagents | Thionyl chloride, pyridine | Paraformaldehyde, Hydrogen chloride |
| Catalyst | None (Pyridine acts as a base) | Lewis Acid (e.g., Zinc Chloride, Aluminum Chloride) |
| Typical Solvent | Dichloromethane | Halogenated solvents (e.g., Dichloromethane, Chloroform) or Acetic Acid |
| Reaction Temperature | 20-25 °C | Generally elevated temperatures (e.g., 60-80 °C) are common for chloromethylations. |
| Reported Yield | High (e.g., 97.7%)[1] | Moderate to good, but can be variable depending on conditions. |
| Reported Purity | High (e.g., 99.66% by HPLC)[1] | May require more extensive purification to remove isomers and byproducts. |
| Key Advantages | High yield and purity, mild reaction conditions. | Readily available and cheaper starting material (diphenyl sulfide). |
| Key Disadvantages | Requires the synthesis of the starting alcohol. | Potential for side reactions (e.g., formation of ortho isomer, diarylmethane byproducts), harsher reaction conditions. |
Experimental Protocols
Route 1: Chlorination of 4-phenylthiobenzyl alcohol
This method involves the conversion of the benzylic alcohol to the corresponding chloride using thionyl chloride.
Materials:
-
4-phenylthiobenzyl alcohol
-
Pyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Anhydrous magnesium sulfate
-
Ice-water bath
Procedure:
-
In a reaction flask, dissolve 4-phenylthiobenzyl alcohol in dichloromethane at room temperature (25 °C).
-
Add pyridine to the mixture and stir until homogenous.
-
Cool the flask in an ice-water bath.
-
Slowly add thionyl chloride dropwise, maintaining the temperature between 20-24 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by a final wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
The product can be further purified if necessary, though high purity is often achieved directly.[1]
Route 2: Chloromethylation of Diphenyl Sulfide (Blanc-Quelet Reaction)
This route involves the electrophilic aromatic substitution of diphenyl sulfide with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid. The sulfide group is an ortho-, para-directing group, with the para-product being the major isomer due to reduced steric hindrance.
Materials:
-
Diphenyl sulfide
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl) or Hydrogen Chloride gas
-
Inert solvent (e.g., Dichloromethane or Carbon Tetrachloride)
General Procedure (based on typical Blanc Chloromethylation conditions):
-
In a reaction flask equipped with a stirrer and a gas inlet (if using HCl gas), suspend anhydrous zinc chloride in the chosen inert solvent.
-
Add diphenyl sulfide and paraformaldehyde to the suspension.
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C).
-
Pass a stream of dry hydrogen chloride gas through the mixture with vigorous stirring, or add concentrated hydrochloric acid dropwise.
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to quench the reaction and dissolve the zinc chloride.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product, likely a mixture of para and ortho isomers, will require purification, typically by column chromatography or recrystallization, to isolate the desired this compound.
Logical Relationship of Synthetic Routes
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both the chlorination of 4-phenylthiobenzyl alcohol and the chloromethylation of diphenyl sulfide are viable methods for the synthesis of this compound.
-
Route 1 is preferable when high purity and yield are the primary concerns and the precursor alcohol is readily available or can be synthesized efficiently. The mild reaction conditions are also a significant advantage.
-
Route 2 offers a more direct approach from a potentially more economical starting material. However, this route may require more extensive optimization to maximize the yield of the desired para-isomer and minimize byproduct formation. The reaction conditions are also generally harsher.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, cost considerations, and available starting materials. For laboratory-scale synthesis where high purity is paramount, Route 1 is the recommended approach. For larger-scale industrial production where cost of starting materials is a major driver, further development of Route 2 to optimize selectivity and yield would be a worthwhile endeavor.
References
Comparative Analysis of the Cross-Reactivity of 1-(Chloromethyl)-4-(phenylthio)benzene with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 1-(Chloromethyl)-4-(phenylthio)benzene with a range of common functional groups, including amines, thiols, alcohols, and carboxylic acids. Understanding the reactivity profile of this bifunctional molecule is crucial for its application in organic synthesis and drug development, particularly in the design of novel therapeutic agents and probes. This document summarizes key quantitative data from hypothetical, yet plausible, kinetic studies, details the experimental protocols for such analyses, and visualizes the underlying reaction mechanisms and workflows.
Reactivity Overview
This compound is a primary benzylic chloride. The presence of the phenylthio group can influence the reactivity of the chloromethyl group through electronic effects. The benzylic position enhances reactivity towards nucleophilic substitution due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent benzene ring. The primary nature of the halide suggests a propensity for S(_N)2 reactions, but under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), an S(_N)1 pathway can also be accessible.[1][2]
The following sections present a comparative analysis based on a hypothetical study designed to elucidate the relative reactivity of different nucleophiles with this compound.
Quantitative Comparison of Reaction Kinetics
The relative reactivity of this compound with various functional groups can be quantified by comparing the second-order rate constants (k) for the respective nucleophilic substitution reactions. The following table summarizes illustrative data from a hypothetical kinetic study conducted in a polar aprotic solvent, such as acetone, to favor an S(_N)2 mechanism.[2][3]
| Nucleophile (Functional Group) | Representative Compound | Relative Rate Constant (k_rel) | Plausible Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Thiol | Benzenethiol | 100 | 1.0 x 10⁻¹ |
| Amine (Primary) | Benzylamine | 50 | 5.0 x 10⁻² |
| Amine (Secondary) | Dibenzylamine | 20 | 2.0 x 10⁻² |
| Carboxylate | Sodium Benzoate | 5 | 5.0 x 10⁻³ |
| Alcohol | Benzyl Alcohol | 1 | 1.0 x 10⁻³ |
Note: The data presented in this table is illustrative and based on established principles of nucleophilicity. Actual experimental values may vary.
Reaction Pathway: S(_N)2 Mechanism
The reaction of this compound with nucleophiles, under the conditions described, is expected to proceed primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group, and the chloride leaving group departs simultaneously.[4]
Caption: Generalized S(_N)2 reaction pathway.
Experimental Protocols
The following is a detailed methodology for a representative kinetic experiment to determine the rate of reaction between this compound and a nucleophile.
Objective: To determine the second-order rate constant for the reaction of this compound with a selected nucleophile (e.g., benzylamine) in acetone at a constant temperature.
Materials:
-
This compound (high purity)
-
Benzylamine (high purity)
-
Acetone (anhydrous, HPLC grade)
-
Standard volumetric flasks and pipettes
-
Constant temperature bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetone (e.g., 0.1 M).
-
Prepare a series of stock solutions of benzylamine in acetone at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the reaction vessel in a constant temperature bath (e.g., 25°C).
-
Initiate the reaction by mixing equal volumes of the this compound solution and one of the benzylamine solutions in the reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a suitable solvent).
-
-
Analysis:
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining this compound or the formed product.
-
The progress of the reaction can be monitored by observing the decrease in the reactant concentration or the increase in the product concentration over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the concentration of this compound versus time will yield a linear plot with a slope equal to -k(_obs).
-
The observed rate constant (k(_obs)) is then plotted against the concentration of the nucleophile. The slope of this second plot will give the second-order rate constant (k).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the kinetic analysis described above.
Caption: Workflow for kinetic analysis.
Conclusion
The cross-reactivity of this compound is dictated by the nucleophilicity of the reacting functional group. Based on established chemical principles, thiols are expected to be the most reactive, followed by amines, with carboxylates and alcohols being significantly less reactive. The provided experimental protocol offers a robust framework for quantifying these reactivity differences. This comparative guide serves as a valuable resource for researchers and drug development professionals in predicting reaction outcomes and designing synthetic strategies involving this compound.
References
Efficacy of 1-(Chloromethyl)-4-(phenylthio)benzene in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate alkylating agent is pivotal for the successful construction of complex molecular architectures. This guide provides a comprehensive comparison of the efficacy of 1-(Chloromethyl)-4-(phenylthio)benzene with two commonly used alternatives, benzyl chloride and benzyl bromide, in key synthetic transformations. The objective is to furnish researchers with the necessary data to make informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile benzylating agent employed in the synthesis of various organic molecules, including active pharmaceutical ingredients such as Fenticonazole. Its reactivity is influenced by the presence of the phenylthio group at the para position, which can modulate the electrophilicity of the benzylic carbon. This guide presents a comparative analysis of its performance in O-alkylation, N-alkylation, and S-alkylation reactions against the benchmark reagents, benzyl chloride and benzyl bromide. While direct, side-by-side comparative studies are limited in the literature, this guide consolidates available experimental data and provides reasoned estimations based on established principles of chemical reactivity.
Data Presentation: A Comparative Analysis of Alkylation Reactions
The following tables summarize the efficacy of this compound and its alternatives in various alkylation reactions. The yields for this compound are estimated based on its known applications and the electronic effects of the phenylthio substituent, which is generally considered to be electron-donating via resonance and weakly electron-withdrawing via induction. This dual nature can influence the reactivity of the benzylic chloride. In contrast, extensive experimental data is available for benzyl chloride and benzyl bromide, providing a solid baseline for comparison.
Table 1: O-Alkylation of Phenol
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95% (estimated) |
| Benzyl Chloride | K₂CO₃ | Acetone | 60 | 8 | ~95% |
| Benzyl Bromide | K₂CO₃ | Acetone | 60 | 6 | >95% |
Note: The phenylthio group can enhance the reactivity of the benzylic chloride towards nucleophilic attack, potentially leading to high yields under standard conditions.
Table 2: N-Alkylation of Aniline
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaHCO₃ | Acetonitrile | Reflux | 10 | 80-90% (estimated) |
| Benzyl Chloride | NaHCO₃ | Water/Aniline | 90-95 | 4 | 85-87%[1] |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | 24 | ~90% |
Note: The choice of base and solvent system is critical in N-alkylation to manage the formation of by-products.
Table 3: S-Alkylation of Thiophenol
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaOH | Ethanol | Reflux | 4 | >95% (estimated) |
| Benzyl Chloride | NaOH | Ethanol | Reflux | 3 | ~98% |
| Benzyl Bromide | Et₃N | CH₂Cl₂ | Room Temp | 2 | >95% |
Note: S-alkylation of thiols is generally a high-yielding reaction due to the high nucleophilicity of the thiolate anion.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.
Protocol 1: General Procedure for O-Alkylation of Phenol
-
To a stirred solution of phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in acetonitrile (10 mL/mmol of phenol) is added the alkylating agent (1.1 eq.) (this compound, benzyl chloride, or benzyl bromide).
-
The reaction mixture is heated to the specified temperature (see Table 1) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
Protocol 2: General Procedure for N-Alkylation of Aniline
-
A mixture of aniline (4.0 eq.) and sodium bicarbonate (1.25 eq.) in water (as per the specific protocol) is heated to the desired temperature (see Table 2).
-
The alkylating agent (1.0 eq.) is added dropwise to the stirred mixture over a period of 1.5-2 hours.
-
The reaction is stirred for the specified time at the same temperature and monitored by TLC.
-
After cooling, the mixture is worked up by separating the organic layer, washing with brine, and drying over anhydrous sodium sulfate.
-
Excess aniline is removed by distillation under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield the N-benzylated aniline.
Protocol 3: General Procedure for S-Alkylation of Thiophenol
-
To a solution of thiophenol (1.0 eq.) and a suitable base (e.g., sodium hydroxide, 1.1 eq.) in ethanol (15 mL/mmol of thiophenol) is added the alkylating agent (1.05 eq.).
-
The reaction mixture is stirred at the specified temperature (see Table 3) and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting crude thioether can be purified by column chromatography or distillation.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the context of these synthetic transformations.
References
A Comparative Benchmarking Guide to 1-(Chloromethyl)-4-(phenylthio)benzene and its Commercial Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-(Chloromethyl)-4-(phenylthio)benzene against commercially available alternatives for applications in pharmaceutical synthesis, particularly as a key intermediate. The performance and properties of these compounds are benchmarked to assist researchers in selecting the most suitable reagent for their specific synthetic needs.
Introduction: The Role of Benzylating Agents in Drug Synthesis
Substituted benzyl halides are a critical class of reagents in organic synthesis, primarily utilized for the introduction of a benzyl group to a target molecule. This process, known as benzylation, is a common strategy in drug development to modify the biological activity, stability, or pharmacokinetic properties of a compound. This compound is a specialized benzylating agent employed in the synthesis of various pharmaceutical compounds, a notable example being the antifungal agent fenticonazole.[1][2] The reactivity of the chloromethyl group is central to its function, allowing for nucleophilic substitution reactions with a variety of substrates.
The selection of an appropriate benzylating agent is contingent on factors such as reactivity, stability, and the electronic properties of the substituents on the benzene ring. These substituents can significantly influence the rate and outcome of the benzylation reaction. This guide compares this compound with three commercially available alternatives: the unsubstituted Benzyl Chloride, the electron-rich 4-Methoxybenzyl Chloride, and the electron-deficient 4-Nitrobenzyl Chloride.
Physicochemical and Reactivity Comparison
The following table summarizes the key physicochemical properties and expected reactivity of this compound and its commercial alternatives. The reactivity in nucleophilic substitution is inferred from established principles of organic chemistry, where electron-donating groups (EDG) like methoxy (-OCH3) are known to stabilize the benzylic carbocation in SN1 reactions, thus increasing reactivity. Conversely, electron-withdrawing groups (EWG) like nitro (-NO2) destabilize the carbocation, slowing down SN1 reactions but can activate the ring for other types of nucleophilic attack. The phenylthio (-SPh) group is considered to be weakly electron-donating through resonance.
| Property | This compound | Benzyl Chloride | 4-Methoxybenzyl Chloride | 4-Nitrobenzyl Chloride |
| CAS Number | 1208-87-3[3] | 100-44-7 | 824-94-2 | 100-14-1 |
| Molecular Formula | C13H11ClS[3] | C7H7Cl | C8H9ClO | C7H6ClNO2 |
| Molecular Weight | 234.74 g/mol [3] | 126.58 g/mol | 156.61 g/mol | 171.58 g/mol |
| Boiling Point | Not readily available | 179 °C | 100-104 °C at 14 mmHg | 202 °C (decomposes) |
| Key Structural Feature | Phenylthio group at para position | Unsubstituted | Methoxy group (EDG) at para position | Nitro group (EWG) at para position |
| Expected Reactivity (SN1) | Moderate to High | Moderate | High | Low |
| Expected Reactivity (SN2) | Moderate | High | Moderate | High |
| Key Application | Intermediate for Fenticonazole[1] | General benzylating agent[3][4][5] | Protecting group for alcohols[6] | Synthesis of various derivatives |
| Commercial Availability | Available from various suppliers | Widely available from major suppliers[1][3][4][5][7] | Readily available | Readily available |
Experimental Protocol: Synthesis of Fenticonazole Intermediate
This section details a representative experimental protocol for a key step in the synthesis of Fenticonazole, which involves the benzylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol using this compound. This protocol is adapted from methodologies described in the patent literature.[1][2]
Objective: To synthesize 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-(phenylthio)benzyl ether, a precursor to Fenticonazole.
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
This compound
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 eq) in toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and the phase-transfer catalyst (0.1 eq).
-
To the stirred biphasic mixture, add a solution of this compound (1.1 eq) in toluene dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental protocol for the synthesis of the Fenticonazole intermediate.
Caption: Experimental workflow for the synthesis of a Fenticonazole intermediate.
Discussion and Conclusion
The choice of a benzylating agent has a significant impact on the efficiency and outcome of a synthetic route. This compound is a specialized reagent with demonstrated utility in the synthesis of Fenticonazole.
For general benzylation purposes, Benzyl Chloride offers a cost-effective and widely available option with balanced reactivity for both SN1 and SN2 pathways.
4-Methoxybenzyl Chloride is a more reactive alternative, particularly in SN1 reactions, due to the electron-donating nature of the methoxy group.[6] This enhanced reactivity can be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are desired. However, its higher reactivity may also lead to increased side products in some cases.
4-Nitrobenzyl Chloride , with its electron-withdrawing nitro group, exhibits lower reactivity in SN1 reactions. This can be beneficial when selectivity is required in the presence of multiple nucleophilic sites.
References
- 1. Benzyl Chloride Supplier and Distributor | Buy Benzyl Chloride Bulk, Drums, LTL at GJ Chemical [gjchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. valtris.com [valtris.com]
- 4. vynova-group.com [vynova-group.com]
- 5. Benzyl Chloride – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]
- 6. nbinno.com [nbinno.com]
- 7. High-Grade Benzyl Chloride - BOXX CHEMICAL DISTRIBUTOR [boxxchemdistributor.com]
A Comparative Guide to Purity Validation of 1-(Chloromethyl)-4-(phenylthio)benzene via HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity validation of 1-(Chloromethyl)-4-(phenylthio)benzene. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for your research and quality control needs.
Introduction to Purity Validation
Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical step in drug development and manufacturing. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required for their detection, identification, and quantification. HPLC-MS has become a cornerstone technique for impurity profiling due to its high sensitivity and specificity.
Potential Impurities in this compound
To develop a robust purity validation method, it is essential to understand the potential impurities that may be present. Based on the common synthesis route for this compound, which involves the reaction of 4-(phenylthio)benzyl alcohol with thionyl chloride, the following impurities could be anticipated:
-
Starting Material: Unreacted 4-(phenylthio)benzyl alcohol.
-
Side-Products: Formation of bis(4-(phenylthio)benzyl) sulfite through the reaction of two molecules of the starting alcohol with thionyl chloride.
-
Precursor Impurities: Impurities carried over from the synthesis of 4-(phenylthio)benzyl alcohol, which is often prepared by the reduction of 4-(phenylthio)benzaldehyde. This could include the aldehyde itself or byproducts from the reduction reaction.
-
Reagent-Related Impurities: Residual solvents used in the synthesis and purification steps (e.g., dichloromethane, pyridine).
-
Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl group, reverting to 4-(phenylthio)benzyl alcohol, can occur in the presence of moisture.
HPLC-MS Method for Purity Validation
HPLC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This makes it highly suitable for resolving and identifying impurities in a sample matrix.
Experimental Protocol: HPLC-MS
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 5 µL. |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Range | m/z 100 - 500. |
| Capillary Voltage | 3.5 kV. |
| Source Temperature | 150 °C. |
| Desolvation Temp. | 350 °C. |
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, the expected concentration of impurities, and cost considerations.
Quantitative Performance Comparison
| Parameter | HPLC-MS | GC-MS | qNMR (Quantitative NMR) |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation by volatility, detection by mass-to-charge ratio. | Non-destructive analysis based on nuclear spin properties. |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 50 ng/mL | 0.5 - 5 µg/mL |
| Analysis Time | 15 - 30 minutes per sample | 20 - 40 minutes per sample | 5 - 15 minutes per sample (for knowns) |
| Sample Preparation | Simple dilution in a suitable solvent. | Often requires derivatization for non-volatile compounds. | Simple dilution in a deuterated solvent. |
| Structural Information | Provides molecular weight and fragmentation data. | Provides fragmentation patterns for identification. | Provides detailed structural information for unambiguous identification. |
| Quantification | Requires a reference standard for each analyte. | Requires a reference standard for each analyte. | Can provide absolute quantification without a specific reference standard (using an internal standard). |
| Cost | High initial investment and maintenance costs. | Moderate to high initial investment and maintenance costs. | Very high initial investment and maintenance costs. |
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-(Chloromethyl)-4-(phenylthio)benzene
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 1-(Chloromethyl)-4-(phenylthio)benzene, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is a halogenated organic compound containing sulfur, and appropriate precautions must be taken to avoid exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Protection | Specification |
| Eyes | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body | Laboratory Coat | Standard laboratory coat. |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound is classified as a halogenated organic waste. It must not be mixed with non-halogenated waste to prevent dangerous reactions and to ensure proper disposal.
Key Storage Guidelines:
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be labeled "Halogenated Organic Waste" and should list this compound as a component. The accumulation start date should also be clearly visible.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be well-ventilated.
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the disposal of this compound.
Experimental Protocol: Disposal of this compound
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Have a chemical spill kit readily accessible.
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound into the designated "Halogenated Organic Waste" container using a funnel to prevent spills.
-
Avoid overfilling the container; it should be filled to no more than 80% of its capacity.
-
-
Container Sealing and Labeling:
-
Securely cap the waste container immediately after adding the waste.
-
Ensure the label is accurate and complete, including the chemical name and approximate concentration.
-
-
Decontamination:
-
Decontaminate any equipment that has come into contact with the chemical, such as glassware or spatulas. Rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the same halogenated waste container.
-
Wipe down the work surface with an appropriate cleaning agent.
-
-
Temporary Storage:
-
Return the sealed and labeled waste container to the designated satellite accumulation area.
-
-
Arranging for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet (SDS) for the most comprehensive information.
Essential Safety and Logistical Information for Handling 1-(Chloromethyl)-4-(phenylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Based on the available data for similar compounds, such as 1-(Chloromethyl)-4-(methylthio)benzene, which is known to cause severe skin burns and eye damage, it is prudent to assume that 1-(Chloromethyl)-4-(phenylthio)benzene is also corrosive and poses a significant risk of irritation or burns to the skin and eyes.[1] The presence of a chloromethyl group suggests it may also be a lachrymator (induces tearing).
Immediate Safety Precautions:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact, inhalation, and ingestion.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound:
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2] | Essential for protecting eyes from splashes and contact with the solid material. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or puncture before use. | To prevent direct skin contact. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste. Hands should be thoroughly washed after removing gloves.[3] |
| Body Protection | A flame-resistant and impervious laboratory coat, fully fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, if irritation is experienced, or if handling the compound outside of a fume hood.[2] | To minimize the inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for preventing accidents and ensuring consistent, safe laboratory practices.
1. Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for a similar compound is accessible for reference.[1]
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Don all required PPE as specified in the table above.
2. Handling:
-
When transferring the solid compound, do so carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatula, scoop) for transferring the material.
-
Keep the container tightly sealed when not in use.[2]
3. Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Thoroughly wash hands and any exposed skin with soap and water.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[2] Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a designated, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Segregation:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Store chemical waste in a designated, properly labeled, and sealed container.
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.
-
The preferred method for the disposal of chlorinated organic compounds is typically high-temperature incineration in a licensed hazardous waste facility.
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
